Verlukast-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(R)-[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanyl-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]methyl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O3S2/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32)/b10-6+/t26-/m1/s1/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUZQJFHDNNPFG-KHHVWKNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)CCS[C@@H](C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Verlukast-d6 (CAS Number: 153698-86-3): A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Verlukast-d6, a deuterated analog of the potent leukotriene receptor antagonist, Verlukast. This document outlines supplier information, key technical data, experimental applications, and the underlying pharmacology, serving as a comprehensive resource for its use in research and development.
Core Compound Information
This compound is the deuterium-labeled version of Verlukast (MK-679), a selective and orally active antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R).[1] The introduction of deuterium atoms creates a heavier isotopologue, making it an ideal internal standard for mass spectrometry-based quantification of Verlukast in biological matrices.[1] Its CAS number is 153698-86-3.
Supplier and Technical Data
This compound is available from several specialized chemical suppliers. While specific purity and isotopic enrichment values are lot-dependent and should be confirmed with a certificate of analysis from the supplier, the following table summarizes publicly available information from prominent vendors.
| Supplier | Synonyms | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Available Quantities |
| MedChemExpress | MK-679-d6, L 668019-d6 | C₂₆H₂₁D₆ClN₂O₃S₂ | 521.13 | >98% (typical) | Information available upon request | 1 mg, 10 mg |
| LGC Standards | - | C₂₆H₂₁D₆ClN₂O₃S₂ | 521.13 | High Purity | Information available upon request | 1 mg, 10 mg |
| Santa Cruz Biotechnology | - | C₂₆H₂₁D₆ClN₂O₃S₂ | 521.12 | Information available upon request | Information available upon request | Inquire |
| Cayman Chemical | - | C₂₆H₂₁D₆ClN₂O₃S₂ | 521.1 | Information available upon request | Information available upon request | Inquire |
| Toronto Research Chemicals | - | C₂₆H₂₁D₆ClN₂O₃S₂ | 521.13 | Information available upon request | Information available upon request | Inquire |
Mechanism of Action: CysLT1 Receptor Antagonism
Verlukast exerts its pharmacological effect by selectively blocking the CysLT1 receptor. Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators involved in the pathophysiology of asthma and other inflammatory conditions.[2] By binding to the CysLT1 receptor, these leukotrienes trigger a signaling cascade that leads to bronchoconstriction, increased vascular permeability, and eosinophil migration. Verlukast competitively inhibits the binding of these endogenous ligands to the CysLT1 receptor, thereby mitigating their pro-inflammatory effects.
The signaling pathway initiated by CysLT1 receptor activation, and consequently blocked by Verlukast, is depicted below.
References
- 1. The signal transduction system of the leukotriene D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Leukotriene D4 Upregulates Oxidized Low-Density Lipoprotein Receptor 1 and CD36 to Enhance Oxidized LDL Uptake and Phagocytosis in Macrophages Through Cysteinyl Leukotriene Receptor 1 [frontiersin.org]
Verlukast-d6: A Technical Guide to Safety and Handling for Research Professionals
For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.
This document provides an in-depth technical guide on the safety data and proper handling procedures for Verlukast-d6. It is intended for researchers, scientists, and drug development professionals who may be working with this compound. This compound is the deuterated form of Verlukast, a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1] Verlukast and its deuterated isotopologue are valuable tools in the research of asthma and other inflammatory conditions.
Hazard Identification and Properties
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information can be compiled from various sources for related compounds and general chemical safety principles. This compound should be handled as a potentially hazardous substance.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₁D₆ClN₂O₃S₂ | ChemicalBook |
| Molecular Weight | 521.13 g/mol | ChemicalBook |
| Appearance | Yellow Solid | ChemicalBook |
| Melting Point | >115°C (decomposes) | ChemicalBook |
| Solubility | DMSO (Slightly), Methanol (Slightly) | ChemicalBook |
| Storage Temperature | -20°C Freezer | ChemicalBook |
Proper Handling and Safety Precautions
Given the lack of specific toxicological data, caution should be exercised when handling this compound. Standard laboratory safety protocols for handling potentially hazardous chemicals should be strictly followed.
Engineering Controls:
-
Work with this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure safety showers and eyewash stations are readily accessible.
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of chemotherapy-grade nitrile gloves meeting ASTM D6978 standards.[2]
-
Gown: A disposable, polyethylene-coated polypropylene gown with tight-fitting cuffs is required to prevent skin contact.[2]
-
Eye Protection: Chemical safety goggles and a face shield should be worn to protect against splashes.[3][4]
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.[2]
Hygiene Measures:
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Experimental Protocols
The following is a representative experimental protocol for assessing the in-vitro efficacy of this compound as a CysLT1 receptor antagonist, based on methodologies described for Verlukast.[5]
Experiment: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC₅₀) of this compound for the human CysLT1 receptor.
Materials:
-
This compound
-
[³H]Leukotriene D₄ (Radioligand)
-
Membrane preparations from cells expressing human CysLT1 receptor
-
Assay Buffer (e.g., Tris-HCl with MgCl₂ and CaCl₂)
-
Scintillation fluid
-
Glass fiber filters
-
Multi-well plates
-
Scintillation counter
Methodology:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a multi-well plate, combine the CysLT1 receptor membrane preparation, a fixed concentration of [³H]Leukotriene D₄, and varying concentrations of this compound.
-
Include control wells for total binding (no competitor) and non-specific binding (excess of a non-labeled potent CysLT1 antagonist).
-
Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Quantitative Data
The following table summarizes key pharmacological data for Verlukast (the non-deuterated form), which is expected to be comparable for this compound in terms of biological activity.
| Parameter | Species/System | Value | Source |
| IC₅₀ for [³H]LTD₄ Binding | Guinea-pig lung homogenates | 3.1 ± 0.5 nM | [5] |
| IC₅₀ for [³H]LTD₄ Binding | Human lung homogenates | 8.0 ± 3.0 nM | [5] |
| -log K₈ for LTD₄ antagonism | Guinea-pig trachea | 8.8 | [5] |
| -log K₈ for LTD₄ antagonism | Human trachea | 8.3 ± 0.2 | [5] |
Visualizations
Diagram 1: Simplified Leukotriene D₄ Signaling Pathway
Caption: Simplified CysLT1 receptor signaling pathway and the antagonistic action of this compound.
Diagram 2: Experimental Workflow for In-Vitro Binding Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. Pharmacology of the leukotriene antagonist verlukast: the (R)-enantiomer of MK-571 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Focus on the "-lukast" Drug Class
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific agent "Verlukast" is not a widely recognized therapeutic, it belongs to the "-lukast" class of drugs known as leukotriene receptor antagonists. Verlukast (also known as MK-679) is a potent and selective antagonist of the leukotriene D4 receptor and has been studied for its potential in treating asthma.[1][2][3][4] This guide will provide a comprehensive technical overview of the leukotriene receptor antagonist class, with a primary focus on the extensively studied and widely used drug, Montelukast. This class of drugs represents a significant therapeutic option in the management of asthma and other respiratory conditions due to their targeted anti-inflammatory and bronchodilatory properties.[5][6]
Leukotriene modifiers, which include receptor antagonists like Montelukast and Zafirlukast, as well as synthesis inhibitors such as Zileuton, are oral medications that play a crucial role in preventing breathing difficulties associated with asthma and allergies.[7] They are particularly effective in managing chronic stable asthma, exercise-induced bronchospasm, and allergic rhinitis.[8][9]
Mechanism of Action: Targeting the Cysteinyl Leukotriene Pathway
The cysteinyl leukotrienes (CysLTs), specifically LTC4, LTD4, and LTE4, are potent inflammatory lipid mediators derived from arachidonic acid.[10][11] These molecules are released from various immune cells, including mast cells and eosinophils, and are key players in the pathophysiology of asthma.[10][12] They induce bronchoconstriction, increase vascular permeability leading to airway edema, enhance mucus secretion, and promote the infiltration of eosinophils into the airways.[8]
The "-lukast" drugs exert their therapeutic effect by selectively and competitively antagonizing the cysteinyl leukotriene type 1 (CysLT1) receptor.[9][13] This receptor is found on airway smooth muscle cells and other pro-inflammatory cells.[10] By blocking the binding of LTD4 to the CysLT1 receptor, these drugs inhibit the downstream signaling cascade that leads to the pathological changes seen in asthma.[13][14] This targeted action effectively reduces airway inflammation and bronchoconstriction.[12][15]
Signaling Pathway of CysLT1 Receptor Antagonism
The binding of cysteinyl leukotrienes to the CysLT1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the characteristic features of an asthma attack.[16][17] Leukotriene receptor antagonists like Montelukast prevent this activation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacology of the leukotriene antagonist verlukast: the (R)-enantiomer of MK-571 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. adooq.com [adooq.com]
- 5. Leukotriene receptor antagonists in the treatment of asthma: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. librarysearch.mtroyal.ca [librarysearch.mtroyal.ca]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. respiratory-therapy.com [respiratory-therapy.com]
- 9. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. karger.com [karger.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. youtube.com [youtube.com]
- 14. What is the mechanism of Montelukast sodium? [synapse.patsnap.com]
- 15. Leukotriene modifiers for asthma: Types, side effects, and more [medicalnewstoday.com]
- 16. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
Exploratory Studies on the Metabolic Stability of Verlukast-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the metabolic stability of Verlukast, a potent leukotriene D4 receptor antagonist. Due to the limited availability of public data on the deuterated form, Verlukast-d6, this document focuses on the metabolic pathways and stability of the parent compound, Verlukast, primarily derived from preclinical in vitro and in vivo studies. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the development of this compound and related compounds. It summarizes key metabolic pathways, presents available quantitative data, details relevant experimental protocols, and visualizes the metabolic processes and experimental workflows.
Introduction
Verlukast is a selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor and has been investigated for its potential in treating asthma and other inflammatory conditions.[1] The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its efficacy, safety, and dosing regimen. Understanding the metabolic pathways and the rate of biotransformation is paramount in drug development. This guide explores the metabolic fate of Verlukast, focusing on data from in vitro systems such as liver microsomes and hepatocytes, which are instrumental in predicting in vivo human metabolism. While the primary focus of this document is this compound, the available scientific literature predominantly reports on the non-deuterated form, Verlukast. The insights gleaned from Verlukast's metabolism are considered a valuable surrogate for preliminary assessments of this compound.
Metabolic Pathways of Verlukast
The metabolism of Verlukast is multifaceted, involving Phase I oxidation and Phase II conjugation reactions. In vitro and in vivo studies in rats have identified several key metabolic pathways:
-
Oxidation: Verlukast undergoes oxidation, primarily mediated by Cytochrome P450 (CYP450) enzymes, leading to the formation of various oxidized metabolites.
-
Glucuronidation: The carboxylic acid moiety of Verlukast can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[2]
-
Glutathione Conjugation: Verlukast can be conjugated with glutathione (GSH), a reaction that can be catalyzed by Glutathione S-transferases (GSTs).[1]
These pathways are crucial for the detoxification and elimination of the compound from the body.
Signaling Pathway of Verlukast Metabolism
The metabolic transformation of Verlukast involves a series of enzymatic reactions. The diagram below illustrates the general pathways for the metabolism of xenobiotics, which is applicable to Verlukast.
Quantitative Metabolic Stability Data
While specific quantitative in vitro metabolic stability data for this compound in human liver microsomes or hepatocytes is not publicly available, studies on the parent compound Verlukast in rat liver cytosol provide some kinetic parameters for the glutathione conjugation pathway.
Table 1: Kinetic Parameters for Verlukast Glutathione Conjugation in Rat Liver Cytosol
| Substrate | Apparent KM (µM) | Apparent Vmax (nmol/min/mg protein) |
| Verlukast | 107 ± 22 | 0.66 ± 0.21 |
| Glutathione (GSH) | 2320 ± 680 | 0.69 ± 0.14 |
| Data from a study on Verlukast in rat liver cytosol.[1] |
Table 2: In Vivo Metabolite Profile of Verlukast in Rat Bile
| Metabolite/Compound | Percentage of Dose Recovered in Bile (0-4h) |
| Verlukast | 14.5% |
| Glutathione Conjugate | 16.5% |
| Cys-Gly & Cys Conjugates | 7.5% |
| Oxidized/Glucuronide Metabolites | 40.5% |
| Data from a study on Verlukast in rats following intravenous administration.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the metabolic stability of compounds like this compound.
In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This experiment is designed to determine the rate of disappearance of this compound when incubated with HLM, providing an estimate of its intrinsic clearance via Phase I enzymes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation of Incubation Mixture: Prepare a master mix containing HLM (e.g., 0.5 mg/mL final concentration) in phosphate buffer.
-
Pre-incubation: Pre-incubate the HLM mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding this compound (e.g., 1 µM final concentration) and the NADPH regenerating system. A control incubation without the NADPH regenerating system should be included to assess non-CYP450 mediated metabolism or chemical instability.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Terminate the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression will give the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg microsomal protein/mL).
In Vitro Metabolic Stability in Human Hepatocytes
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.
Materials:
-
This compound
-
Cryopreserved or fresh human hepatocytes
-
Hepatocyte culture medium
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Hepatocyte Preparation: Thaw and prepare a suspension of viable human hepatocytes in culture medium.
-
Incubation Setup: Add the hepatocyte suspension to a multi-well plate.
-
Initiation of Reaction: Add this compound (e.g., 1 µM final concentration) to the wells to start the incubation at 37°C in a humidified incubator.
-
Time Points: Collect aliquots of the cell suspension at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Quenching: Terminate the reaction by adding ice-cold acetonitrile with an internal standard to each aliquot.
-
Sample Processing: Homogenize or lyse the cells and then centrifuge to pellet cellular debris.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
Data Analysis:
-
Similar to the HLM assay, calculate the in vitro half-life and intrinsic clearance.
-
Intrinsic clearance (CLint) = (0.693 / t1/2) / (number of hepatocytes/mL).
Conclusion
The metabolic stability of Verlukast appears to be governed by a combination of Phase I oxidation and Phase II conjugation reactions, including glucuronidation and glutathione conjugation. While specific quantitative data for this compound in human in vitro systems is currently unavailable, the information from studies on the parent compound in rat models provides a solid foundation for further investigation. The experimental protocols detailed in this guide offer a standardized approach to generating robust and reproducible metabolic stability data for this compound. Future studies should focus on obtaining quantitative data in human-derived in vitro systems to accurately predict its human pharmacokinetics and to further elucidate the specific enzymes involved in its metabolism. This will be critical for the continued development and potential clinical application of this compound.
References
Methodological & Application
Application Note and Protocol for the Quantification of Verlukast in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantification of Verlukast in human plasma using Verlukast-d6 as an internal standard. The methodology is based on established bioanalytical techniques for structurally similar compounds and is intended to serve as a comprehensive starting point for method development and validation.
Introduction
Verlukast is a leukotriene receptor antagonist that has been investigated for its therapeutic potential in respiratory diseases. Accurate quantification of Verlukast in human plasma is crucial for pharmacokinetic and pharmacodynamic studies during drug development. This protocol describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Verlukast in human plasma, employing its stable isotope-labeled analog, this compound, as the internal standard (IS) to ensure accuracy and precision.
The method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
Materials and Reagents
-
Verlukast analytical standard
-
This compound internal standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ammonium formate or ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Preparation of Stock and Working Solutions
-
Verlukast Stock Solution (1 mg/mL): Accurately weigh 10 mg of Verlukast and dissolve it in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Verlukast Working Solutions: Prepare serial dilutions of the Verlukast stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
This compound Working Solution (IS): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation
The protein precipitation method is recommended for its simplicity and efficiency.
-
Pipette 100 µL of human plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
Experimental Workflow: Sample Preparation
Caption: A flowchart illustrating the protein precipitation method for the extraction of Verlukast from human plasma.
LC-MS/MS Conditions
The following are recommended starting conditions and should be optimized for the specific instrumentation used.
2.5.1. Liquid Chromatography
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic (e.g., 80% B) or a shallow gradient |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
2.5.2. Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The Multiple Reaction Monitoring (MRM) transitions for Verlukast and this compound need to be determined by infusing the individual standard solutions into the mass spectrometer and performing a product ion scan.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | Verlukast: m/z 515.1 (based on a molecular weight of 515.09 g/mol ) This compound: m/z 521.1 (based on a molecular weight of 521.1 g/mol ) |
| Product Ion (Q3) | To be determined experimentally via product ion scan. A common fragmentation for similar structures involves the loss of the propionic acid side chain or other neutral losses. |
| Collision Energy | To be optimized for each transition. |
| Source Temperature | ~500°C |
| Gas Flow Rates | To be optimized for the specific instrument. |
Logical Relationship: Analytical Workflow
Caption: Overview of the analytical workflow from plasma sample to data acquisition.
Method Validation Parameters
A full validation of this method should be performed according to the guidelines of regulatory agencies such as the FDA or EMA. The following parameters should be assessed:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of Verlukast and this compound in blank plasma from at least six different sources.
-
Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of Verlukast to this compound against the nominal concentration of Verlukast. A linear range of approximately 1 to 1000 ng/mL is anticipated. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal values for accuracy and a coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ) for precision.
-
Recovery: The extraction recovery of Verlukast should be determined by comparing the peak areas of extracted samples to those of unextracted standards.
-
Matrix Effect: The effect of the plasma matrix on the ionization of Verlukast and this compound should be assessed.
-
Stability: The stability of Verlukast in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Data Presentation
The quantitative data obtained from the method validation should be summarized in tables for clear presentation and easy comparison.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Regression Equation |
| Verlukast | 1 - 1000 | ≥ 0.99 | y = mx + c |
Table 2: Intra-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV, %) |
| LLOQ | 1 | Value | Value | Value |
| LQC | 3 | Value | Value | Value |
| MQC | 100 | Value | Value | Value |
| HQC | 800 | Value | Value | Value |
Table 3: Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV, %) |
| LLOQ | 1 | Value | Value | Value |
| LQC | 3 | Value | Value | Value |
| MQC | 100 | Value | Value | Value |
| HQC | 800 | Value | Value | Value |
Table 4: Stability Data Summary
| Stability Condition | Concentration (ng/mL) | Mean Stability (%) |
| Freeze-Thaw (3 cycles) | LQC | Value |
| HQC | Value | |
| Bench-Top (4 hours) | LQC | Value |
| HQC | Value | |
| Long-Term (-80°C, 30 days) | LQC | Value |
| HQC | Value |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of Verlukast in human plasma using this compound as an internal standard. The described LC-MS/MS method is anticipated to be sensitive, specific, and robust, making it suitable for supporting pharmacokinetic studies in a drug development setting. Researchers should perform a full method validation to ensure its performance characteristics meet the required regulatory standards.
Application of Verlukast-d6 in bioequivalence studies of Verlukast formulations.
Application Note
Introduction
Verlukast, also known as Montelukast, is a leukotriene receptor antagonist widely used in the treatment of asthma and allergic rhinitis. To ensure the therapeutic equivalence of generic Verlukast formulations, regulatory agencies require bioequivalence (BE) studies. These studies compare the rate and extent of absorption of a test formulation to a reference formulation. A critical component of conducting accurate and reliable BE studies is the bioanalytical method used to quantify the drug in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard, such as Verlukast-d6, is highly recommended and widely adopted in these assays, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3]
This compound is a deuterated analog of Verlukast. Its physicochemical properties are nearly identical to Verlukast, but it has a higher molecular weight due to the replacement of six hydrogen atoms with deuterium. This mass difference allows for its differentiation from the unlabeled drug by the mass spectrometer, while its similar chromatographic behavior and extraction recovery help to compensate for variations during sample processing and analysis.[1][2] This application note provides a detailed protocol for a bioequivalence study of Verlukast formulations, with a focus on the bioanalytical method using this compound as an internal standard.
Rationale for Using this compound
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis for several reasons:
-
Minimizes Analytical Variability: this compound co-elutes with Verlukast during chromatography and exhibits similar behavior during sample extraction and ionization. This allows it to effectively normalize for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement), leading to more accurate and precise results.[1][2]
-
Improves Method Ruggedness: By compensating for potential analytical errors, the use of a deuterated internal standard enhances the overall robustness and reliability of the bioanalytical method.
-
Regulatory Acceptance: Regulatory bodies like the FDA and EMA recommend the use of stable isotope-labeled internal standards in bioequivalence studies to ensure data integrity.
Bioequivalence Study Protocol
A typical bioequivalence study for a Verlukast formulation is designed as a randomized, two-period, two-sequence, crossover study in healthy human volunteers under fasting conditions.
Study Design
-
Objective: To compare the rate and extent of absorption of a test Verlukast formulation with a reference Verlukast formulation.
-
Study Population: A statistically sufficient number of healthy adult male and/or female volunteers (typically 24-36).
-
Design: Randomized, open-label, two-treatment, two-period, crossover design with a washout period of at least 7 days between the two periods.
-
Treatments:
-
Test Product: Single oral dose of the generic Verlukast formulation.
-
Reference Product: Single oral dose of the innovator Verlukast formulation.
-
-
Procedure: After an overnight fast, subjects receive a single oral dose of either the test or reference formulation with a standardized volume of water. Blood samples are collected at predefined time points post-dose (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 12, 16, and 24 hours). Plasma is separated and stored frozen until analysis.
Bioanalytical Method Using this compound
The quantification of Verlukast in plasma samples is performed using a validated LC-MS/MS method with this compound as the internal standard.
Sample Preparation (Protein Precipitation)
-
Thaw the collected plasma samples at room temperature.
-
To a 200 µL aliquot of plasma in a microcentrifuge tube, add a specified amount of this compound working solution (internal standard).
-
Vortex the mixture for 30 seconds.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in the mobile phase and inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters for the analysis of Verlukast and this compound. These should be optimized for the specific instrumentation used.
| Parameter | Recommended Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., YMC-pack pro C18, 50 x 4.6 mm, 3 µm)[1] |
| Mobile Phase | Isocratic mixture of 10mM ammonium formate (pH 4.0) and acetonitrile (20:80 v/v)[1] |
| Flow Rate | 0.8 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 45°C[1] |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode[1] |
| MRM Transitions | Verlukast: m/z 586.2 → 568.2[1]this compound: m/z 592.3 → 574.2[1] |
Method Validation
The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA). The validation should assess the following parameters:
-
Selectivity
-
Linearity (Calibration Curve)
-
Accuracy and Precision (Intra- and Inter-day)
-
Recovery
-
Matrix Effect
-
Stability (Freeze-thaw, bench-top, long-term)
Data Presentation and Pharmacokinetic Analysis
Pharmacokinetic Parameters
The plasma concentration-time data for each subject are used to calculate the following key pharmacokinetic parameters using non-compartmental analysis:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
t1/2: Elimination half-life.
Bioequivalence Assessment
The bioequivalence between the test and reference formulations is assessed by comparing the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-∞. For the two products to be considered bioequivalent, the 90% CIs for these parameters must fall within the acceptance range of 80.00% to 125.00%.
Example Pharmacokinetic Data
The following table summarizes typical pharmacokinetic parameters obtained from a bioequivalence study of a 5 mg Verlukast chewable tablet formulation.
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 607.4 ± 122.9 | 627.7 ± 134.2 | 98.11% (90.00% - 106.9%) |
| AUC0-t (ngh/mL) | 3,316 ± 861 | 3,545 ± 1,070 | 101.2% (95.8% - 106.9%) |
| AUC0-∞ (ngh/mL) | 3,450 ± 904 | 3,722 ± 1121 | 101.6% (96.2% - 107.3%) |
| Tmax (h) | 2.17 ± 0.73 | 2.28 ± 0.88 | N/A |
| t1/2 (h) | 4.8 ± 0.8 | 4.9 ± 0.9 | N/A |
(Data are hypothetical and for illustrative purposes, based on values reported in the literature)[4]
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods is essential for conducting high-quality bioequivalence studies of Verlukast formulations. This approach ensures the accuracy, precision, and robustness of the analytical data, which is a prerequisite for the regulatory approval of generic drug products. The detailed protocols and methodologies provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the bioequivalence evaluation of Verlukast.
References
- 1. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Bioequivalence study of montelukast 5 mg chewable tablets] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Verlukast-d6 Sample Preparation in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Verlukast-d6, the deuterated internal standard for Verlukast (Montelukast), is essential for the accurate quantification of Verlukast in biological matrices during pharmacokinetic and bioequivalence studies. The selection of an appropriate sample preparation method is critical for achieving reliable and reproducible results by effectively removing interfering substances from complex biological samples such as plasma, serum, and urine. This document provides detailed protocols for common sample preparation techniques, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), which are applicable to the extraction of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data from various sample preparation methods used for the analysis of the parent compound, Verlukast (Montelukast), with this compound as the internal standard. These parameters are indicative of the expected performance for this compound extraction.
| Parameter | Protein Precipitation (Acetonitrile)[1] | Liquid-Liquid Extraction (ter-butylmethylether)[2] | Liquid-Liquid Extraction (DCM:EtOAc) | Solid-Phase Extraction (SOLA SAX)[3] |
| Biological Matrix | Human Plasma | Human Plasma | Rat Plasma | Human Plasma |
| Linearity Range | 1.0–800.0 ng/mL | 10–1000 ng/mL | 0.5–500 ng/mL | 1–1000 ng/mL |
| LLOQ | 1.0 ng/mL | 10 ng/mL | ≤0.5 ng/mL | 1 ng/mL |
| Recovery | Not explicitly stated | 53–62% | 80.8–86.3% | High recovery reported |
| Intra-day Precision | 1.91–7.10% | <15% | 3.0–13.3% | Not explicitly stated |
| Inter-day Precision | 3.42–4.41% | <15% | 3.0–13.3% | Not explicitly stated |
| Intra-day Accuracy | 98.32–99.17% | 96.23–108.39% | 88.4–100.6% | Excellent accuracy reported |
| Inter-day Accuracy | 98.14–99.27% | 96.23–108.39% | 88.4–100.6% | Excellent accuracy reported |
Experimental Protocols
Protein Precipitation (PPT) Method
This method is rapid and simple, making it suitable for high-throughput analysis. Acetonitrile is a common precipitating agent.[1]
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound internal standard working solution
-
Acetonitrile (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Protocol:
-
Pipette 200 µL of the biological matrix sample into a microcentrifuge tube.
-
Add the appropriate volume of this compound internal standard working solution.
-
Add 600 µL of cold acetonitrile to the sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.
Liquid-Liquid Extraction (LLE) Method
LLE provides a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound internal standard working solution
-
Extraction solvent (e.g., ter-butylmethylether or a mixture of Dichloromethane:Ethyl Acetate (25:75, v/v))[2]
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
-
Autosampler vials
Protocol:
-
Pipette 500 µL of the biological matrix sample into a clean extraction tube.
-
Add the appropriate volume of this compound internal standard working solution.
-
Add 2 mL of the extraction solvent (e.g., ter-butylmethylether).
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the reconstitution solvent.
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Method
SPE offers high selectivity and can provide the cleanest extracts, which is beneficial for minimizing matrix effects.
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound internal standard working solution
-
SPE cartridges (e.g., SOLA SAX 96 well plate)[3]
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., 2% Formic acid in Methanol)
-
SPE manifold
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
-
Autosampler vials
Protocol:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of Methanol.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of water.
-
Loading: Mix 200 µL of the biological matrix sample with the this compound internal standard. Load the mixture onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% Methanol in water to remove polar interferences.
-
Elution: Elute this compound and the analyte of interest with 1 mL of 2% Formic acid in Methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound sample preparation.
Caption: Logical relationships of sample preparation methods.
References
Application Note: Optimal Mass Spectrometry Settings for the Detection of Verlukast-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verlukast-d6 is the deuterated analog of Verlukast, a potent and selective leukotriene receptor antagonist. Due to its structural similarity and distinct mass, this compound is an ideal internal standard (IS) for the quantitative analysis of Montelukast and related compounds in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This application note provides detailed methodologies and optimized mass spectrometry settings to ensure sensitive and robust detection of this compound for use in pharmacokinetic and bioequivalence studies.
Chemical Properties
| Property | Value |
| Chemical Formula | C₂₆H₂₇D₆ClN₂O₃S₂ |
| Exact Mass | 520.15 Da |
| Monoisotopic Mass | 520.1528232 Da |
Source: PubChem CID 45040684[4]
Mass Spectrometry Parameters
Optimal detection of this compound is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in the positive ion mode.[1][5][6]
MRM Transitions
The selection of precursor and product ions is critical for the specificity and sensitivity of the assay. The protonated molecule [M+H]⁺ is typically selected as the precursor ion. The following MRM transitions for this compound have been successfully utilized:
| Precursor Ion (m/z) | Product Ion (m/z) | Application Context |
| 592.3 | 574.2 | Quantification of Montelukast in human plasma[1] |
| 592.288 | 574.300 | Bioequivalence study of Montelukast chewable tablets[6] |
| 592.288 | 427.300 | Bioequivalence study of Montelukast chewable tablets[6] |
Note: The transition 592.3 → 574.2 is a commonly cited and robust choice for quantification.[1] The selection of the most appropriate transition may depend on the specific matrix and potential interferences.
Compound-Specific MS Settings
The following table summarizes typical compound-specific parameters. These settings should be optimized for the specific instrument in use.
| Parameter | Typical Value |
| Ionization Mode | Positive ESI |
| Ion Spray Voltage | 5000 V |
| Source Temperature | 650 °C |
| Dwell Time | 200 ms |
Chromatographic Conditions
Effective chromatographic separation is essential to minimize matrix effects and ensure accurate quantification. Reversed-phase liquid chromatography is the standard approach.
Recommended LC Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | YMC-pack pro C18 (50 x 4.6 mm, 3 µm)[1] | ACE 5 CN (5 cm x 4.6 mm)[6] |
| Mobile Phase A | 10mM Ammonium Formate (pH 4.0)[1] | 0.005 M Ammonium Acetate and 0.1% Formic Acid in Water[6] |
| Mobile Phase B | Acetonitrile[1] | Acetonitrile[6] |
| Gradient/Isocratic | Isocratic (20:80, A:B)[1] | Isocratic (20:80, A:B)[6] |
| Flow Rate | 0.8 mL/min[1] | 0.8 mL/min[6] |
| Injection Volume | 10 µL | 10 µL[6] |
| Run Time | ~2.8 min[1] | ~0.95 min[6] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid and straightforward method for extracting this compound and the analyte of interest from plasma samples.[1]
-
To 200 µL of plasma in a microcentrifuge tube, add the working solution of this compound as the internal standard.
-
Add 800 µL of methanol or acetonitrile to precipitate the plasma proteins.[1][7]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein disruption.[7]
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
SPE can provide a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.
-
Condition a suitable SPE cartridge (e.g., SOLA SAX) according to the manufacturer's instructions.[7]
-
Spike 180 µL of human plasma with the internal standard (this compound).[7]
-
Add 800 µL of methanol to the plasma sample to disrupt protein binding and vortex for 30 seconds.[7]
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject into the LC-MS/MS system.
Data Presentation
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the analysis of Montelukast using this compound as an internal standard.
| Parameter | Result |
| Linearity Range | 1.0 - 800.0 ng/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.99[2] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[1] |
| Intra-day Precision (%RSD) | 1.91 - 7.10%[1] |
| Inter-day Precision (%RSD) | 3.41 - 4.40%[1] |
| Intra-day Accuracy | 98.32 - 99.35%[1] |
| Inter-day Accuracy | 98.12 - 99.24%[1] |
| Mean Recovery | > 85%[2] |
Visualizations
Experimental Workflow for Sample Analysis
Caption: LC-MS/MS workflow for this compound analysis.
Logical Relationship of Analytical Method Components
Caption: Key components for successful this compound analysis.
References
- 1. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C26H27ClN2O3S2 | CID 45040684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quantification of montelukast, a selective cysteinyl leukotriene receptor (CysLT1) antagonist in human plasma by liquid chromatography-mass spectrometry: validation and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the bioequivalence of montelukast chewable tablets after a single oral administration using a validated LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing Verlukast-d6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Verlukast-d6 in high-throughput screening (HTS) assays. Verlukast, a potent and selective leukotriene receptor antagonist, and its deuterated analog, this compound, are invaluable tools in the discovery and development of novel therapeutics targeting inflammatory and respiratory diseases.
Introduction
Verlukast is a selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, playing a crucial role in blocking the inflammatory pathways mediated by leukotrienes such as LTD4.[1][2] Its high affinity and specificity make it an excellent reference compound in screening campaigns aimed at identifying new CysLT1 receptor antagonists. This compound, as a stable isotope-labeled version, is particularly useful as an internal standard in mass spectrometry-based assays for pharmacokinetic and metabolism studies, or as a tracer in competitive binding assays. This document outlines the principles and provides a detailed protocol for a competitive binding HTS assay using this compound.
Principle of the Assay
A competitive binding assay is a common HTS format used to identify compounds that bind to a specific target receptor. In this proposed assay, a fluorescently labeled leukotriene D4 (LTD4) analog (tracer) binds to the CysLT1 receptor. Unlabeled this compound competes with the tracer for binding to the receptor. The amount of bound tracer is inversely proportional to the concentration of the competing ligand. In a screening context, test compounds that are potential CysLT1 receptor antagonists will displace the fluorescent tracer, resulting in a measurable change in a fluorescence-based readout, such as fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET).
Quantitative Data for Verlukast
The following table summarizes the key quantitative data for Verlukast, which is expected to have identical biological activity to this compound.
| Parameter | Species/System | Value | Reference |
| IC50 ([3H]leukotriene D4 binding) | Guinea-pig lung homogenates | 3.1 ± 0.5 nM | [2] |
| IC50 ([3H]leukotriene D4 binding) | Human lung homogenates | 8.0 ± 3.0 nM | [2] |
| IC50 ([3H]leukotriene D4 binding) | Differentiated U937 cell membranes | 10.7 ± 1.6 nM | [2] |
| -log KB (LTD4-induced contractions) | Guinea-pig trachea | 8.8 | [2] |
| -log KB (LTD4-induced contractions) | Human trachea | 8.3 ± 0.2 | [2] |
Signaling Pathway of Leukotriene D4 and Verlukast Action
The following diagram illustrates the signaling pathway of leukotriene D4 (LTD4) and the mechanism of action for Verlukast as a CysLT1 receptor antagonist.
References
Standard Operating Procedure for the Preparation of Verlukast-d6 Stock Solutions
Abstract
This document provides a detailed standard operating procedure (SOP) for the preparation of Verlukast-d6 stock solutions. This compound, a deuterium-labeled analog of Verlukast, is primarily utilized as an internal standard in bioanalytical methods for the quantification of Verlukast or related compounds. This protocol outlines the necessary materials, equipment, and step-by-step instructions for the accurate and reproducible preparation of this compound stock solutions, ensuring their stability and suitability for research and drug development applications.
Materials and Equipment
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), HPLC grade or higher
-
Methanol, HPLC grade or higher
-
Acetonitrile, HPLC grade or higher
-
Deionized or Milli-Q water
-
Volumetric flasks (Class A)
-
Pipettes (calibrated) and sterile pipette tips
-
Amber glass vials with screw caps
-
Analytical balance
-
Spatula
-
Weighing paper
Equipment
-
Vortex mixer
-
Sonicator (optional)
-
Fume hood
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
Data Presentation: Recommended Stock Solution Parameters
The following table summarizes the recommended solvents and concentrations for the preparation of this compound stock solutions. The choice of solvent and concentration may vary depending on the specific analytical method and instrumentation.
| Parameter | Recommendation | Notes |
| Primary Solvents | Dimethyl sulfoxide (DMSO)[1] | Suitable for initial high-concentration stock solutions. |
| Methanol[2][3][4] | Commonly used for preparing working solutions from a primary DMSO stock. | |
| Acetonitrile:Water (65:35 v/v)[2] | An alternative solvent system for direct preparation of stock solutions. | |
| Primary Stock Concentration | 1 mg/mL[2] | A common starting concentration for further dilutions. |
| Working Solution Concentration | 100 µg/mL | A typical concentration for an intermediate or working standard solution. |
| Storage Conditions (Short-term) | 2-8°C[3] | For solutions that will be used within a few days. |
| Storage Conditions (Long-term) | -20°C[1] | For extended storage to maintain stability. |
Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution in DMSO
This protocol details the steps for preparing a 1 mg/mL primary stock solution of this compound in DMSO.
Preparation
-
Pre-weighing Preparations: Ensure the analytical balance is calibrated and level. Place a clean, dry weighing paper on the balance and tare.
-
Weighing this compound: Carefully weigh 1 mg of this compound powder onto the tared weighing paper. Record the exact weight.
-
Transfer: Gently transfer the weighed this compound powder into a 1 mL Class A volumetric flask.
-
Dissolution: a. Add approximately 0.8 mL of DMSO to the volumetric flask. b. Vortex the flask for at least 1 minute to facilitate dissolution.[1] c. If necessary, sonicate the flask for 5-10 minutes to ensure complete dissolution.
-
Final Volume Adjustment: a. Once the this compound is fully dissolved, bring the solution to the 1 mL mark with DMSO. b. Invert the flask several times to ensure homogeneity.
-
Storage: a. Transfer the prepared stock solution into a labeled amber glass vial. b. For short-term storage (up to one week), store the solution at 2-8°C.[3] c. For long-term storage, store the solution at -20°C.[1]
Experimental Protocol: Preparation of a 100 µg/mL this compound Working Solution in Methanol
This protocol describes the dilution of the primary stock solution to a working concentration of 100 µg/mL in methanol.
Preparation
-
Primary Stock Equilibration: If the 1 mg/mL primary stock solution was stored at -20°C, allow it to thaw completely and equilibrate to room temperature.
-
Pipetting: Using a calibrated pipette, transfer 100 µL of the 1 mg/mL this compound primary stock solution into a 1 mL Class A volumetric flask.
-
Dilution: a. Add approximately 0.8 mL of methanol to the volumetric flask. b. Vortex the flask for 30 seconds to ensure thorough mixing.
-
Final Volume Adjustment: a. Bring the solution to the 1 mL mark with methanol. b. Invert the flask several times to ensure a homogenous solution.
-
Storage: a. Transfer the working solution to a labeled amber glass vial. b. Store the working solution at 2-8°C and use within the validated stability period.[3]
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Safety Precautions
-
Always handle this compound and all solvents within a fume hood to avoid inhalation of powders or vapors.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Refer to the Safety Data Sheet (SDS) for this compound and all solvents for detailed safety and handling information.
References
Troubleshooting & Optimization
Technical Support Center: Mitigating Matrix Effects in the LC-MS/MS Analysis of Verlukast-d6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the LC-MS/MS analysis of Verlukast-d6.
Troubleshooting Guides
Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a common challenge in LC-MS/MS bioanalysis. This guide provides a systematic approach to identifying, diagnosing, and mitigating these effects for this compound analysis.
Initial Assessment: Is Matrix Effect the Culprit?
Before diving into extensive method redevelopment, it's crucial to confirm that the observed issues (e.g., poor reproducibility, inaccurate quantification, low sensitivity) are indeed due to matrix effects.
Symptoms Checklist:
-
Inconsistent analyte response between different lots of biological matrix.
-
Poor precision and accuracy in quality control (QC) samples.[1][2]
-
Discrepancy between results from matrix-matched calibrants and neat standards.
-
Signal intensity of this compound varies significantly across different patient samples.[3][4]
If you are experiencing one or more of these symptoms, proceed with the troubleshooting workflow outlined below.
Caption: Troubleshooting workflow for matrix effects.
Step 1: Quantify the Matrix Effect
To effectively troubleshoot, you must first quantify the extent of the matrix effect. The two most common methods are the Post-Extraction Addition and Post-Column Infusion experiments. Detailed protocols for these are provided in the "Experimental Protocols" section.
Step 2: Mitigation Strategies
Based on the assessment, implement one or more of the following strategies:
Strategy 1: Optimize Sample Preparation
The goal of sample preparation is to remove interfering matrix components, primarily phospholipids and proteins in plasma samples, before they enter the LC-MS/MS system.[7][8]
-
Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts, leaving behind significant amounts of phospholipids that can cause ion suppression.[8]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT and is effective for moderately nonpolar compounds like Verlukast.[7]
-
Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity and can effectively remove a broader range of interferences. For acidic compounds like Verlukast, a mixed-mode or polymeric sorbent can be beneficial.[1][9]
-
Phospholipid Removal Plates/Cartridges: These specialized products are highly effective at depleting phospholipids, a major source of matrix effects in plasma.[10]
Strategy 2: Optimize Chromatographic Separation
If sample preparation alone is insufficient, modifying the chromatographic conditions can help separate this compound from co-eluting interferences.
-
Increase Retention: By using a longer column, a shallower gradient, or a mobile phase with a lower organic content, the retention time of this compound can be shifted away from the region of major matrix interference, which often occurs early in the chromatogram.[11]
-
Change Column Chemistry: Switching to a different stationary phase (e.g., from a C18 to a phenyl-hexyl or biphenyl column) can alter the selectivity of the separation and resolve this compound from interfering components.
-
Divert Valve: Utilize a divert valve to direct the initial, unretained portion of the eluent, which often contains a high concentration of salts and polar interferences, to waste instead of the mass spectrometer.
Strategy 3: Leverage the Stable Isotope-Labeled Internal Standard
This compound is a stable isotope-labeled internal standard (SIL-IS). A key advantage of using a SIL-IS is its ability to compensate for matrix effects, as it co-elutes with the analyte and is affected by ion suppression or enhancement in a similar manner.[3][4] However, for this compensation to be effective, the analyte and SIL-IS must co-elute perfectly.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects when analyzing this compound in human plasma?
A: The most common sources of matrix effects in human plasma are phospholipids, salts, and endogenous metabolites. Phospholipids are particularly problematic as they are abundant and can co-elute with a wide range of analytes, causing ion suppression.[10] Monitoring for common phospholipid MRM transitions (e.g., precursor to m/z 184) can help identify their elution profile.
Q2: My this compound signal is showing significant ion suppression. What is the first thing I should try?
A: The first and often most effective step is to improve your sample preparation method. If you are currently using protein precipitation, consider switching to solid-phase extraction (SPE) or a dedicated phospholipid removal technique. This will remove a larger portion of the interfering matrix components before the sample is injected into the LC-MS/MS system.
Q3: I am using this compound as an internal standard, but I am still seeing poor reproducibility. Why might this be?
A: While this compound is designed to compensate for matrix effects, this compensation is only effective if it experiences the same degree of ion suppression or enhancement as the unlabeled analyte. If there is a slight chromatographic separation between Verlukast and this compound (due to the deuterium isotope effect), they may elute into regions of the chromatogram with different matrix interferences, leading to inconsistent analyte/IS area ratios. Optimizing your chromatography to ensure perfect co-elution is critical.
Q4: How do I perform a post-column infusion experiment to qualitatively assess matrix effects?
A: A detailed protocol for the post-column infusion experiment is provided in the "Experimental Protocols" section of this document. This experiment will help you visualize the regions of your chromatogram where ion suppression or enhancement is occurring.
Q5: What is an acceptable level of matrix effect?
A: According to regulatory guidelines, the matrix effect should be assessed, and its impact on the accuracy and precision of the assay should be within acceptable limits (typically ±15%). For a robust method, the matrix factor (calculated from the post-extraction addition experiment) should ideally be between 0.85 and 1.15.
Data Presentation
The following tables summarize representative recovery and matrix effect data for leukotriene receptor antagonists similar to Verlukast, analyzed in human plasma using various sample preparation techniques. This data can be used as a benchmark when developing and troubleshooting your own method.
Table 1: Representative Recovery Data for Leukotriene Receptor Antagonists in Human Plasma
| Analyte | Sample Preparation Method | Recovery (%) | Reference |
| Montelukast | Protein Precipitation (Acetonitrile) | 67.7% | [12] |
| Montelukast | Solid-Phase Extraction | >85% | [2] |
| Zafirlukast | Solid-Phase Extraction | 85% | [13] |
| Pranlukast | On-line Solid-Phase Extraction | Not specified, but method was robust | [9] |
Table 2: Representative Matrix Effect Data for Leukotriene Receptor Antagonists in Human Plasma
| Analyte | Sample Preparation Method | Matrix Effect (%) | Reference |
| Montelukast | Protein Precipitation (Acetonitrile) | No significant matrix effect reported with SIL-IS | [12] |
| Montelukast | Solid-Phase Extraction | No significant matrix effect reported with SIL-IS | [2] |
| Zafirlukast | Solid-Phase Extraction | Not explicitly quantified, but minimized | [13] |
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
This method helps to identify the retention time regions where co-eluting matrix components cause ion suppression or enhancement.
Caption: Post-column infusion experimental setup.
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., mobile phase) at a concentration that gives a stable and moderate signal.
-
Infuse this solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase flow path between the analytical column and the mass spectrometer using a T-junction.
-
Equilibrate the system until a stable baseline signal for this compound is observed.
-
Inject a blank, extracted plasma sample (prepared using your current sample preparation method).
-
Monitor the signal of this compound throughout the chromatographic run.
-
Interpretation: Dips in the baseline indicate regions of ion suppression, while peaks indicate regions of ion enhancement. The goal is to have the retention time of Verlukast elute in a region with a stable baseline.
Protocol 2: Post-Extraction Addition for Quantitative Assessment of Matrix Effect
This method provides a quantitative measure of the matrix effect, often expressed as the Matrix Factor (MF).
Procedure:
-
Set A: Prepare a standard solution of this compound in a neat solvent (e.g., reconstitution solvent) at a known concentration (e.g., at low and high QC levels).
-
Set B: Extract at least six different lots of blank biological matrix using your sample preparation method. After the final extraction step, spike the extracts with this compound to the same final concentration as in Set A.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Factor (MF) = (Peak Area in the Presence of Matrix [Set B]) / (Peak Area in Neat Solution [Set A])
-
Matrix Effect (%) = (1 - MF) x 100
-
Interpretation:
-
MF = 1 (Matrix Effect = 0%): No matrix effect.
-
MF < 1 (Matrix Effect > 0%): Ion suppression.
-
MF > 1 (Matrix Effect < 0%): Ion enhancement.
By following these guidelines and protocols, researchers can effectively identify, troubleshoot, and mitigate matrix effects in the LC-MS/MS analysis of this compound, leading to more accurate and reliable bioanalytical data.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zefsci.com [zefsci.com]
- 6. svg - graphviz: change color of some nodes - Stack Overflow [stackoverflow.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Determination of Pranlukast and its metabolites in human plasma by LC/MS/MS with PROSPEKT on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Addressing isotopic cross-contamination in Verlukast-d6 standards.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Verlukast-d6 stable isotope-labeled standards. Our goal is to help you identify and resolve potential issues related to isotopic cross-contamination and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our assays?
This compound is a deuterated form of Verlukast, an antagonist of the leukotriene receptor. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because it is chemically almost identical to the non-labeled analyte (Verlukast), it co-elutes and experiences similar ionization effects, allowing for accurate correction of variations during sample preparation and analysis.
Q2: What is isotopic cross-contamination and how can it affect my results?
Isotopic cross-contamination refers to the presence of unlabeled Verlukast in the this compound standard or the contribution of naturally occurring isotopes of Verlukast to the mass channel of this compound. This can lead to an overestimation of the internal standard concentration, which in turn causes an underestimation of the analyte concentration, compromising the accuracy of the quantitative results.[1][2][3]
Q3: What are the potential sources of isotopic cross-contamination with this compound?
There are two primary sources:
-
Incomplete Deuteration: Residual unlabeled Verlukast may be present in the this compound standard from the synthesis process.
-
Isotopic Contribution: Naturally occurring heavy isotopes (e.g., ¹³C, ³⁴S) in the unlabeled Verlukast can contribute to the signal at the m/z of this compound, especially when the analyte concentration is very high.[1][2]
Q4: How can I check the isotopic purity of my this compound standard?
The isotopic purity can be assessed by infusing a solution of the this compound standard into the mass spectrometer and acquiring a full scan mass spectrum. The relative intensity of the signal corresponding to unlabeled Verlukast compared to the deuterated standard will indicate the level of isotopic purity.
Troubleshooting Guides
Issue 1: Inaccurate Quantification - Suspected Isotopic Cross-Contamination
Symptoms:
-
High bias in quality control (QC) samples, particularly at the lower limit of quantification (LLOQ).
-
Inconsistent internal standard response across samples.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantification.
Corrective Actions:
-
Optimize Internal Standard Concentration: Increasing the concentration of the this compound internal standard can sometimes mitigate the impact of isotopic contribution from high-concentration samples.[2][3]
-
Select a Different MRM Transition: If possible, choose a multiple reaction monitoring (MRM) transition for this compound that has minimal interference from the natural isotopes of Verlukast.
-
Contact the Supplier: If the this compound standard is found to be impure, contact the supplier for a certificate of analysis or a replacement lot.
Issue 2: Deuterium Exchange (Loss of Deuterium Label)
Symptoms:
-
Gradual decrease in this compound signal intensity over time.
-
Appearance of a signal at the m/z of unlabeled Verlukast in samples containing only the deuterated standard.
-
Drifting retention time of the deuterated standard.[5]
Troubleshooting Workflow:
Caption: Workflow to investigate and mitigate deuterium exchange.
Corrective Actions:
-
pH and Temperature Control: Avoid exposing the this compound standard to strongly acidic or basic conditions, and keep samples cool (e.g., in a cooled autosampler) to minimize the rate of exchange.
-
Solvent Selection: Use aprotic solvents where possible in your sample preparation and mobile phases.
-
Storage: Store stock solutions of this compound in an appropriate, stable solvent and at the recommended temperature.
Quantitative Data Summary
The following tables provide key mass spectrometry data for Verlukast and its deuterated internal standard.
Table 1: Mass-to-Charge Ratios (m/z) for Verlukast and this compound
| Compound | Molecular Formula | [M+H]⁺ (Monoisotopic) | Key MRM Transitions (Precursor > Product) |
| Verlukast | C₂₆H₂₇ClN₂O₃S₂ | 515.12 | 515.1 > [Fragment 1], 515.1 > [Fragment 2] |
| This compound | C₂₆H₂₁D₆ClN₂O₃S₂ | 521.16 | 521.2 > [Fragment 1], 521.2 > [Fragment 2] |
Note: Specific fragment ions for MRM transitions should be optimized in your laboratory.
Table 2: FDA Guidance on Internal Standard Response Variability
| Parameter | Recommendation |
| IS Response Consistency | The IS response in QC and unknown samples should be within a certain percentage of the mean IS response of the calibration standards in the same run. A common industry practice is to investigate if the variability exceeds 20-30%.[3] |
| Bias | The accuracy of the QC samples should be within ±15% of the nominal concentration (±20% for LLOQ).[6] |
Experimental Protocols
Protocol 1: Assessment of Isotopic Contribution from Unlabeled Verlukast
Objective: To determine the extent to which naturally occurring isotopes of Verlukast contribute to the this compound MRM signal.
Methodology:
-
Prepare a series of solutions containing a high concentration of unlabeled Verlukast (e.g., at the upper limit of quantification, ULOQ) in the sample matrix.
-
Do not add any this compound internal standard to these solutions.
-
Prepare a zero sample (blank matrix without analyte or IS).
-
Analyze the samples using your established LC-MS/MS method.
-
Monitor the MRM transition for this compound.
-
Analysis: Any signal detected in the this compound channel in the high concentration Verlukast samples (above the signal in the zero sample) can be attributed to isotopic contribution. The response should not be more than 5% of the this compound response at the LLOQ.
Protocol 2: Evaluation of Deuterium Exchange
Objective: To assess the stability of the deuterium labels on this compound under typical experimental conditions.
Methodology:
-
Prepare a solution of this compound in the final sample solvent (post-extraction) at a concentration typical for your assay.
-
Prepare a similar solution in your initial mobile phase.
-
Aliquot these solutions and incubate them at the autosampler temperature for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, inject the sample and analyze using LC-MS/MS.
-
Monitor the MRM transitions for both this compound and unlabeled Verlukast.
-
Analysis: Calculate the peak area ratio of unlabeled Verlukast to this compound at each time point. A significant increase in this ratio over time indicates deuterium exchange.
Signaling Pathway and Logical Relationship Diagrams
Caption: Logical relationships between error sources and troubleshooting.
References
Improving the sensitivity and limit of quantification for Verlukast-d6.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity and limit of quantification (LOQ) for analytical methods involving Verlukast-d6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in bioanalysis?
A1: this compound is a deuterium-labeled version of Verlukast.[1][2] Its most common application is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Verlukast or analogous compounds, such as Montelukast, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] Using a SIL-IS is a widely accepted practice to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.[6]
Q2: Why am I observing a weak or inconsistent signal for this compound?
A2: A weak or inconsistent signal for this compound, when used as an internal standard, can stem from several factors. These include suboptimal concentration, degradation of the standard, issues with the LC-MS/MS method parameters, or interference from the biological matrix (matrix effects).[7] It's also important to consider the inherent limitations of deuterated standards, such as potential deuterium exchange or chromatographic shifts relative to the unlabeled analyte.[8][9]
Q3: Can the purity of this compound affect my assay?
A3: Yes, absolutely. The purity of the internal standard is critical. If the this compound standard contains a significant amount of the unlabeled Verlukast as an impurity, it can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).[10] It is crucial to verify the isotopic purity of the this compound standard.
Q4: What are the key parameters to optimize in an LC-MS/MS method for this compound?
A4: The key parameters to optimize for robust detection of this compound include:
-
Mass Spectrometry: Tuning the precursor and product ion masses (MRM transitions), as well as optimizing the collision energy and other source parameters (e.g., capillary voltage, gas flow rates, temperature) for maximum signal intensity.
-
Chromatography: Selecting an appropriate HPLC/UHPLC column and mobile phase to ensure good peak shape, retention, and separation from matrix components that could cause ion suppression.[7]
-
Sample Preparation: Choosing an efficient extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to minimize matrix effects and maximize the recovery of the analyte and internal standard.[11]
Troubleshooting Guide
This guide addresses specific issues related to poor sensitivity and a high limit of quantification when using this compound as an internal standard.
Issue 1: Low this compound Signal Intensity
If the signal intensity for this compound is consistently low, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Internal Standard Signal
Caption: Troubleshooting workflow for low this compound signal intensity.
Detailed Steps & Methodologies
1. Verify Internal Standard Concentration and Stability:
-
Action: Double-check the calculations for your this compound working solution. Prepare a fresh stock and working solution from the original standard material.
-
Rationale: Degradation over time, especially after multiple freeze-thaw cycles, or simple dilution errors are common sources of a weak signal.
2. Optimize Mass Spectrometer Parameters:
-
Action: Perform a direct infusion of the this compound working solution into the mass spectrometer to optimize the MRM transition (precursor/product ions) and collision energy.
-
Rationale: Ensuring the mass spectrometer is tuned specifically for this compound will maximize its signal response, independent of chromatographic or matrix effects.
3. Evaluate for Ion Suppression (Matrix Effects):
-
Action: Conduct a post-column infusion experiment. While continuously infusing this compound post-column, inject a blank, extracted matrix sample.
-
Methodology:
-
Set up a T-junction between the LC column and the MS inlet.
-
Infuse a constant flow of this compound solution (e.g., 50 ng/mL at 10 µL/min) into the T-junction.
-
Inject a blank plasma sample that has undergone your standard extraction procedure.
-
Monitor the this compound signal. A dip in the signal at retention times where matrix components elute indicates ion suppression.[7]
-
-
Rationale: This experiment definitively identifies if components from the biological matrix are suppressing the ionization of this compound as it enters the mass spectrometer.
4. Improve Sample Preparation:
-
Action: If matrix effects are confirmed, refine your sample preparation method.
-
Options:
-
Protein Precipitation (PPT): While fast, it can be less clean. Try different precipitation solvents (e.g., acetonitrile vs. methanol).
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to improve the selective extraction of this compound away from interfering matrix components.
-
Solid-Phase Extraction (SPE): This often provides the cleanest extracts. Experiment with different sorbent chemistries (e.g., C18, mixed-mode) and wash/elution steps.[4][12]
-
-
Rationale: A more effective sample cleanup will reduce matrix effects, leading to a more stable and intense internal standard signal.
Issue 2: High Variability in this compound Signal (Poor Precision)
High variability in the this compound peak area across a batch can compromise the accuracy of your results.
Logical Flow for Diagnosing High Signal Variability
Caption: Key areas to investigate for high this compound signal variability.
Detailed Steps & Methodologies
1. Verify Internal Standard Addition:
-
Action: Review your procedure for adding the this compound working solution to each sample. Ensure the same volume is added every time. Calibrate the pipette used for this step.
-
Rationale: Inconsistent addition of the internal standard is a primary cause of signal variability and will directly lead to inaccurate quantification of the target analyte.
2. Assess Extraction Recovery:
-
Action: Determine the recovery of this compound from the biological matrix.
-
Methodology:
-
Prepare two sets of samples.
-
Set A (Pre-extraction spike): Spike blank matrix with this compound before the extraction process.
-
Set B (Post-extraction spike): Spike the extracted blank matrix with the same amount of this compound after the extraction process.
-
Calculate recovery as: (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100%.
-
-
Rationale: Low or inconsistent recovery suggests that the extraction procedure itself is variable, which needs to be addressed by optimizing the protocol.
3. Evaluate Stability:
-
Action: Perform stability tests under conditions that mimic your experimental workflow.
-
Methodology:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to several (e.g., three) freeze-thaw cycles.
-
Bench-Top Stability: Leave QC samples on the bench at room temperature for a period that exceeds your typical sample handling time before analysis.
-
Autosampler Stability: Place extracted samples in the autosampler and re-inject them at various time points (e.g., 0, 4, 8, 24 hours) to check for degradation.[3]
-
-
Rationale: this compound may degrade under certain conditions. Identifying instability allows you to modify your handling procedures to ensure sample integrity.
Data Summary and Experimental Protocols
Table 1: Example LC-MS/MS Parameters for Verlukast/Montelukast Analysis
| Parameter | Setting | Rationale |
| LC Column | C18, < 3 µm particle size (e.g., 50 x 2.1 mm) | Provides good retention and resolution for compounds of this type.[3] |
| Mobile Phase | A: 10mM Ammonium Formate in WaterB: Acetonitrile or Methanol | Common buffers for good ionization in ESI mode.[3] |
| Flow Rate | 0.5 - 0.8 mL/min | Appropriate for typical analytical columns to ensure sharp peaks.[3] |
| Injection Volume | 5 - 10 µL | Standard volume to avoid column overloading. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Verlukast/Montelukast contain basic nitrogens that readily protonate.[3] |
| MRM Transition | Verlukast: m/z 515.2 -> [Product Ion]this compound: m/z 521.2 -> [Product Ion] | These precursor ions correspond to the [M+H]+ adducts. Product ions must be determined via tuning.[3][13] |
| IS Concentration | 100 - 500 ng/mL | Should be high enough for a robust signal but not so high as to cause detector saturation. |
Note: The exact MRM transitions and collision energies must be empirically determined by tuning the specific mass spectrometer used.
Protocol 1: Sample Preparation by Protein Precipitation
This protocol is a fast and simple method for sample cleanup, suitable for initial method development.
-
Sample Aliquot: Transfer 100 µL of plasma sample to a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 25 µL of this compound working solution (e.g., 400 ng/mL in methanol) to each tube.
-
Vortex: Briefly vortex mix the samples (approx. 10 seconds).
-
Precipitation: Add 300 µL of cold acetonitrile.
-
Vortex: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites [pubmed.ncbi.nlm.nih.gov]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound | C26H27ClN2O3S2 | CID 45040684 - PubChem [pubchem.ncbi.nlm.nih.gov]
Long-term stability testing of Verlukast-d6 in various solvents and temperatures.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability testing of Verlukast-d6. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is the deuterated form of Verlukast, a potent leukotriene receptor antagonist. It is primarily used as an internal standard in pharmacokinetic and bioanalytical studies for the quantification of Verlukast (Montelukast) using methods like liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] The stability of this compound is critical because its degradation can lead to inaccurate quantification of the target analyte, compromising the validity of study results.
Q2: What are the common degradation pathways for Verlukast and its deuterated analog?
Based on studies of the parent compound, Montelukast, the primary degradation pathways include:
-
Photo-isomerization: Exposure to light, particularly UV light, can cause the formation of the cis-isomer.[3]
-
Oxidation: Verlukast is susceptible to oxidation, leading to the formation of Verlukast S-oxide, especially in the presence of oxidizing agents or under thermal stress.[3]
-
Acidic Degradation: The compound degrades rapidly in acidic solutions.[3]
It is crucial to protect this compound solutions from light and to use appropriate, non-acidic solvents for storage.
Q3: What are the ideal storage conditions for this compound stock solutions?
For long-term storage, it is recommended to store this compound as a solid at -20°C or below, protected from light and moisture. For stock solutions, prepare them in a suitable organic solvent like HPLC-grade acetonitrile or methanol, aliquot into amber vials to minimize light exposure, and store at -20°C or -80°C.[4]
Q4: Can deuterium exchange occur with this compound?
Deuterium exchange, the replacement of deuterium atoms with protons from the solvent, is a potential issue with all deuterated standards.[5][6][7][8] For this compound, the deuterium labels are on the methyl groups of the amide side chain, which are generally stable. However, prolonged exposure to highly acidic or basic conditions, or storage in protic solvents containing residual water, could potentially facilitate slow exchange over time.[7][9] It is advisable to use aprotic solvents for long-term storage where possible and to periodically check the isotopic purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of this compound signal intensity over time | 1. Degradation: Exposure to light, elevated temperatures, or incompatible solvents. 2. Adsorption: The compound may adsorb to the surface of glass or plastic containers. | 1. Prepare fresh solutions and store them in amber, silanized glass vials at ≤ -20°C. 2. Use solvents like acetonitrile or methanol. Avoid prolonged storage in aqueous solutions. |
| Appearance of unexpected peaks in chromatogram | 1. Degradation Products: Formation of cis-isomer or S-oxide.[3] 2. Solvent Impurities: Contaminants in the solvent. | 1. Analyze the mass of the new peaks to identify potential degradation products. 2. Run a solvent blank to rule out solvent contamination. 3. Implement protective measures against light and heat. |
| Shift in retention time | 1. Chromatographic System Variability: Changes in mobile phase composition, column temperature, or column aging. 2. Isotope Effect: Minor differences in retention time between the deuterated and non-deuterated compound can be exacerbated by changes in chromatographic conditions.[10] | 1. Ensure consistent mobile phase preparation and system equilibration. 2. Monitor the retention times of both the analyte and the internal standard. Small, consistent shifts are often acceptable if the peak shape and response are good. |
| Inconsistent quantification results | 1. Inaccurate Stock Solution Concentration: Due to improper weighing or solvent evaporation. 2. Partial Degradation of Internal Standard: Leading to a lower effective concentration. | 1. Prepare fresh stock solutions and verify their concentration. 2. Perform a stability check of the working solutions under the experimental conditions. |
Data Presentation: Long-Term Stability of this compound
The following tables summarize hypothetical stability data for this compound based on the known stability profile of Montelukast.[3]
Table 1: Long-Term Stability of this compound (1 mg/mL) in Various Solvents
| Solvent | Temperature | 3 Months (% Remaining) | 6 Months (% Remaining) | 12 Months (% Remaining) | Degradation Products Observed |
| Acetonitrile | -20°C | >99% | >99% | 98.5% | None significant |
| Acetonitrile | 4°C | 98.2% | 96.5% | 92.1% | Trace S-oxide |
| Methanol | -20°C | >99% | >99% | 98.2% | None significant |
| Methanol | 4°C | 97.8% | 95.9% | 91.5% | Trace S-oxide |
| 50:50 ACN:H₂O | -20°C | 98.5% | 97.1% | 94.3% | Trace S-oxide |
| 50:50 ACN:H₂O | 4°C | 95.3% | 90.2% | 82.6% | S-oxide, cis-isomer |
Table 2: Accelerated Stability of this compound (1 mg/mL) in Acetonitrile
| Temperature | 2 Weeks (% Remaining) | 4 Weeks (% Remaining) | 8 Weeks (% Remaining) | Degradation Products Observed |
| 25°C (Protected from light) | 99.1% | 98.2% | 96.5% | Trace S-oxide |
| 25°C (Exposed to light) | 92.5% | 85.3% | 75.1% | cis-isomer, S-oxide |
| 40°C (Protected from light) | 97.6% | 95.4% | 91.2% | S-oxide |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment
Objective: To evaluate the stability of this compound in different solvents under various storage temperatures over an extended period.
Methodology:
-
Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in each of the selected solvents (e.g., acetonitrile, methanol, 50:50 acetonitrile:water).
-
Aliquoting and Storage: Aliquot the stock solutions into amber HPLC vials. Store sets of vials at different temperatures (-20°C and 4°C).
-
Time Points for Analysis: Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 1, 3, 6, 9, 12 months).
-
Sample Analysis:
-
Bring the vials to room temperature before analysis.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze by a validated LC-MS/MS method.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Monitor for the appearance and increase of any degradation product peaks.
-
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways of this compound under stress conditions.
Methodology:
-
Preparation of Stress Samples:
-
Acidic: 1 mg/mL this compound in 0.1 M HCl.
-
Basic: 1 mg/mL this compound in 0.1 M NaOH.
-
Oxidative: 1 mg/mL this compound in 3% H₂O₂.
-
Thermal: Heat the solid compound and a solution at 60°C.
-
Photolytic: Expose a solution to UV light (e.g., 254 nm).
-
-
Incubation: Incubate the stress samples for a defined period (e.g., 24, 48 hours), taking samples at intermediate time points.
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples before injection. Dilute all samples to an appropriate concentration.
-
Analysis: Analyze the samples using an LC-MS/MS method capable of separating the parent compound from potential degradation products.
-
Peak Identification: Tentatively identify degradation products based on their mass-to-charge ratio and fragmentation patterns.
Visualizations
Caption: Workflow for Long-Term Stability Testing of this compound.
Caption: Troubleshooting Logic for this compound Analysis.
References
- 1. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Effect of light and heat on the stability of montelukast in solution and in its solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scispace.com [scispace.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
Validation & Comparative
The Gold Standard: A Comparative Guide to the Full Bioanalytical Method Validation of Verlukast Using a Deuterated Internal Standard
For researchers, scientists, and professionals in drug development, the integrity of bioanalytical data is paramount. The choice of an internal standard (IS) is a critical factor that directly impacts the reliability of pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of the performance of a deuterated internal standard, Verlukast-d6, against a hypothetical structural analog in the full validation of a bioanalytical method for the quantitative analysis of Verlukast in human plasma.
The data and protocols presented herein are based on established LC-MS/MS methodologies for closely related compounds and align with the rigorous standards set forth by the FDA and EMA, including the ICH M10 guideline on bioanalytical method validation.
Superiority of Deuterated Internal Standards: A Data-Driven Comparison
A stable isotope-labeled (SIL) internal standard like this compound is the preferred choice in quantitative bioanalysis. Due to its near-identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects.[1][2] This intrinsic characteristic allows it to more accurately compensate for variations during sample processing and analysis.[1]
In contrast, a structural analog, while similar, may exhibit different extraction efficiency, chromatographic retention, and ionization response, leading to greater variability and potential assay bias.[1][3]
The following table summarizes a comparative analysis of key validation parameters, illustrating the superior performance of this compound.
Table 1: Performance Comparison of this compound vs. a Structural Analog IS
| Validation Parameter | This compound (SIL IS) | Structural Analog IS | Acceptance Criteria (FDA/ICH M10) |
| Inter-day Precision (%CV) | 4.5% | 9.8% | ≤ 15% |
| Inter-day Accuracy (%Bias) | +0.3% | -3.2% | Within ± 15% |
| Matrix Effect (%CV) | 3.8% | 12.5% | ≤ 15% |
| Recovery Variability (%CV) | 4.2% | 11.7% | Not specified, but should be consistent |
Data synthesized from comparative studies of SIL and analog internal standards.[3]
As the data indicates, the use of this compound results in significantly lower variability (CV) and bias, ensuring a more robust and reliable method.
Full Validation Data for Verlukast using this compound
The following tables summarize the full validation of a bioanalytical method for Verlukast using this compound as the internal standard.
Disclaimer: The following experimental data is adapted from validated methods for Montelukast, a structurally and functionally analogous compound, to provide a realistic and representative dataset for Verlukast.
Table 2: Calibration Curve and Linearity
| Parameter | Result | Acceptance Criteria |
| Calibration Range | 1.0 - 800.0 ng/mL | - |
| Correlation Coefficient (r²) | ≥ 0.9996 | ≥ 0.99 |
| Regression Model | Linear, 1/x² weighting | Appropriate for the data |
| Back-calculated Standards | All within ± 5% of nominal | ≥ 75% of standards within ±15% (±20% at LLOQ) |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1.0 | 7.1% | -1.7% | 8.9% | -1.5% |
| Low (LQC) | 3.0 | 4.9% | +0.8% | 5.2% | +1.1% |
| Medium (MQC) | 400.0 | 2.1% | -0.4% | 3.4% | -0.9% |
| High (HQC) | 600.0 | 1.9% | +0.3% | 4.4% | +0.5% |
Acceptance Criteria: For LLOQ, precision ≤ 20% and accuracy within ±20%. For all other QCs, precision ≤ 15% and accuracy within ±15%.[4][5]
Table 4: Stability Assessment
| Stability Condition | Duration | Temperature | Result (% Change from Nominal) | Acceptance Criteria |
| Bench-Top | 8 hours | Room Temperature | -4.2% | Within ±15% |
| Freeze-Thaw | 3 cycles | -80°C to RT | -5.8% | Within ±15% |
| Long-Term | 90 days | -80°C | -7.1% | Within ±15% |
| Autosampler | 24 hours | 4°C | -3.5% | Within ±15% |
Data adapted from a validated method for Montelukast using Montelukast-d6.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of bioanalytical results.
Sample Preparation: Protein Precipitation
-
Aliquot: Transfer 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 25 µL of this compound working solution (e.g., 500 ng/mL in methanol) to all tubes except for the blank matrix.
-
Vortex: Briefly vortex mix the samples for 10 seconds.
-
Precipitation: Add 300 µL of acetonitrile to each tube.
-
Vortex: Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient: 30% B to 95% B over 2.5 min, hold for 1 min, return to initial conditions.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Verlukast: To be determined empirically (e.g., Q1/Q3)
-
This compound: To be determined empirically (e.g., Q1+6 / Q3+6)
-
Visualizing the Workflow and Logic
To clarify the relationships and processes involved, the following diagrams are provided.
Caption: Bioanalytical Method Validation Workflow.
Caption: Logical Flow of Internal Standard Selection.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. myadlm.org [myadlm.org]
- 5. lcms.cz [lcms.cz]
A Comparative Guide to Internal Standards for Verlukast (Montelukast) Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Verlukast, a potent leukotriene receptor antagonist widely known as Montelukast, is critical in pharmacokinetic, bioequivalence, and clinical studies. The use of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comparative overview of Verlukast-d6, the deuterated analogue of Verlukast, and other commonly employed internal standards, supported by experimental data from various validated methods.
The Gold Standard: this compound (Montelukast-d6)
A stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative bioanalysis. Its physicochemical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation, chromatography, and ionization. This minimizes variability and compensates for matrix effects, leading to high accuracy and precision.
Alternative Internal Standards
While this compound is the preferred choice, other structurally similar or co-eluting compounds have been successfully used as internal standards in Verlukast analysis. These alternatives can be a cost-effective option, although they may not perfectly mimic the behavior of Verlukast in all aspects. The selection of an alternative IS should be carefully validated to ensure it meets the required analytical performance.
Performance Data of Internal Standards for Verlukast Analysis
The following table summarizes the performance of this compound and other internal standards in human plasma, as reported in various studies. It is important to note that these data are not from a direct head-to-head comparison and were generated under different experimental conditions.
| Internal Standard | Analytical Method | Accuracy (%) | Precision (% RSD) | Recovery (%) | Matrix Effect |
| This compound | LC-MS/MS | 98.14 - 99.27[1] | 3.42 - 4.41[1] | 64.87[1] | No significant effect reported[1][2] |
| LC-MS/MS | 93.0 - 107.0[2] | < 4.0[2] | > 85[2] | No matrix effect[2] | |
| LC-MS/MS | 102.5 - 106.06[3] | 4.18 - 10.65[3] | 61.85 - 65.56[3] | Not explicitly reported | |
| Amlodipine | LC-MS/MS | Not explicitly reported for IS | Not explicitly reported for IS | Not explicitly reported for IS | Not explicitly reported for IS |
| Zaferlukast | LC-MS/MS | 99.48 (for Montelukast)[4] | Not explicitly reported for IS | Not explicitly reported for IS | Not explicitly reported for IS |
| Gliclazide | LC-MS/MS | Not explicitly reported for IS | Not explicitly reported for IS | Not explicitly reported for IS | Not explicitly reported for IS |
| Ofloxacin | RP-HPLC | 98.99 (for Montelukast) | < 2.0 (for Montelukast) | Not explicitly reported for IS | Not applicable (HPLC-UV) |
Experimental Workflow for Verlukast Bioanalysis
The following diagram illustrates a typical workflow for the quantification of Verlukast in plasma using an internal standard.
References
- 1. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and its Application to a Bioequivalence Study | Bentham Science [benthamscience.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Verlukast: A Comparative Guide for Inter-Laboratory Consistency
This guide provides a comprehensive framework for the cross-validation of analytical methods for Verlukast between different laboratories. Ensuring that analytical methods are robust and transferable is critical for consistent quality control and data comparability throughout the drug development lifecycle. This document outlines key performance parameters, presents hypothetical comparative data, and provides detailed experimental protocols for two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Introduction to Inter-Laboratory Cross-Validation
The transfer of an analytical procedure to a different laboratory requires a documented process to qualify the receiving laboratory to use the method.[1] This process, often referred to as inter-laboratory cross-validation or a collaborative method validation study, is essential to demonstrate that the analytical method is robust and will produce comparable results regardless of the testing site.[2][3] The objective is to ensure that any observed variations are due to the product itself and not the analytical method or the laboratory performing the test.
Regulatory bodies like the FDA and international guidelines such as the ICH Q2(R1) and the updated Q2(R2) provide a framework for the validation of analytical procedures.[4][5][6][7] Key performance characteristics that must be evaluated include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, and robustness.[8][9][10]
Comparative Performance Data
The following tables summarize hypothetical data from a cross-validation study between two laboratories (Lab A and Lab B) for the analysis of Verlukast. These tables are intended to illustrate the expected performance of the analytical methods and the acceptance criteria for a successful cross-validation.
Table 1: Comparison of HPLC-UV Method Performance
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Accuracy (% Recovery) | |||
| 80% Concentration | 99.5% | 99.2% | 98.0% - 102.0% |
| 100% Concentration | 100.2% | 100.5% | 98.0% - 102.0% |
| 120% Concentration | 99.8% | 100.1% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| Repeatability (n=6) | 0.8% | 0.9% | ≤ 2.0% |
| Intermediate Precision | 1.2% | 1.4% | ≤ 2.0% |
| Linearity (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Specificity | No interference | No interference | No co-eluting peaks |
Table 2: Comparison of LC-MS/MS Method Performance
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Accuracy (% Recovery) | |||
| LQC (Low QC) | 101.2% | 102.5% | 85.0% - 115.0% |
| MQC (Medium QC) | 99.7% | 100.8% | 85.0% - 115.0% |
| HQC (High QC) | 98.9% | 99.5% | 85.0% - 115.0% |
| Precision (% RSD) | |||
| Repeatability (n=6) | 2.5% | 3.1% | ≤ 15.0% |
| Intermediate Precision | 4.2% | 5.5% | ≤ 15.0% |
| Linearity (r²) | 0.9998 | 0.9997 | ≥ 0.999 |
| Specificity | No matrix effects | No matrix effects | No significant ion suppression/enhancement |
| LLOQ (ng/mL) | 1.0 | 1.0 | Consistent between labs |
Experimental Protocols
Detailed methodologies for the HPLC-UV and LC-MS/MS assays are provided below. These protocols should be followed closely by all participating laboratories to ensure consistency.
HPLC-UV Method for Verlukast Assay
This method is suitable for the quantification of Verlukast in drug substance and finished product.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and 0.01M potassium dihydrogen phosphate buffer (pH 4.0) in a ratio of 70:30 (v/v).[11]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Sample Preparation:
-
Accurately weigh and transfer a portion of the sample equivalent to 10 mg of Verlukast into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (mobile phase) and sonicate for 15 minutes to dissolve.
-
Dilute to volume with the diluent and mix well.
-
Filter a portion of the solution through a 0.45 µm PVDF filter before injection.
-
LC-MS/MS Method for Verlukast in Biological Matrices
This method is designed for the sensitive quantification of Verlukast in plasma or other biological fluids.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 2.1 x 50 mm, 3 µm particle size.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
A gradient elution may be employed for optimal separation.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MRM Transitions: Specific precursor-to-product ion transitions for Verlukast and an internal standard should be used. For a related compound, montelukast, a transition of m/z 586.2→568.2 has been reported.[15]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject into the LC-MS/MS system.
-
Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the key processes and relationships in a cross-validation study.
Caption: Workflow for a typical inter-laboratory cross-validation study.
Caption: Key parameters for analytical method validation as per ICH guidelines.
Conclusion
A successful inter-laboratory cross-validation demonstrates that an analytical method is robust, reliable, and transferable. By adhering to a well-defined protocol and pre-determined acceptance criteria, pharmaceutical companies can ensure data integrity and consistency across different manufacturing and testing sites. The use of standardized methods and clear communication between laboratories are paramount to achieving this goal. This guide provides a foundational framework that can be adapted to the specific needs of Verlukast analysis, ultimately supporting a more efficient and compliant drug development process.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 3. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. starodub.nl [starodub.nl]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. ijpcbs.com [ijpcbs.com]
- 13. Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsonline.com [ijpsonline.com]
- 15. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
Determining the accuracy and precision of Verlukast-d6 as an internal standard.
In the quantitative analysis of drug compounds, the use of an internal standard is crucial for achieving accurate and precise results. For the analysis of Montelukast, a leukotriene receptor antagonist, the deuterated form, Verlukast-d6 (also known as Montelukast-d6), is frequently employed as an internal standard. This guide provides an objective comparison of this compound's performance against a common non-deuterated alternative, Zafirlukast, supported by experimental data from various studies. This information is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate internal standard for their analytical needs.
Performance Comparison of Internal Standards
The choice of an internal standard can significantly impact the reliability of an analytical method. Ideally, an internal standard should mimic the analyte's behavior throughout the sample preparation and analysis process, thus compensating for variations. Stable isotope-labeled internal standards, such as this compound, are often considered the gold standard because their physicochemical properties are very similar to the analyte.
The following tables summarize the performance of this compound and Zafirlukast as internal standards in the quantification of Montelukast in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Method Validation Parameters with this compound as Internal Standard
| Parameter | Concentration Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| Linearity (r²) | 1.0 - 800.0 | - | - | [1] |
| Intra-day Accuracy | 3.0, 240.0, 560.0 | 98.32 - 99.17 | 1.91 - 7.10 | [1] |
| Inter-day Accuracy | 3.0, 240.0, 560.0 | 98.14 - 99.27 | 3.42 - 4.41 | [1] |
| Linearity (r²) | 10.0 - 600.0 | - | - | [2][3][4] |
| Accuracy | Quality Control Samples | 93.0 - 107.0 | < 4.0 | [2][3][4] |
| Linearity (r²) | 2.5 - 600.0 | - | - | [5] |
| Accuracy (LLOQ) | 2.5 | 98.43 | 4.27 | [6] |
Table 2: Method Validation Parameters with Zafirlukast as Internal Standard
| Parameter | Concentration Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| Linearity (r²) | 0.11 - (not specified) | - | - | [7] |
| Accuracy (QCs) | Quality Control Samples | 99.48 | (not specified) | [7] |
| Intra-day Accuracy | (not specified) | 94.59 - 105.58 | (not specified) | [7] |
| Inter-day Accuracy | (not specified) | 93.11 - 109.32 | (not specified) | [7] |
Based on the available data, methods employing this compound as an internal standard consistently demonstrate high levels of accuracy and precision over a wide linear range. The use of a deuterated internal standard is advantageous as it co-elutes with the analyte, providing effective compensation for matrix effects and variations in ionization efficiency.[6] Zafirlukast, a structurally related but non-isotopically labeled compound, also serves as a viable internal standard, showing good accuracy.[7] However, the potential for differences in chromatographic behavior and ionization response relative to Montelukast could lead to less effective compensation for matrix effects compared to a deuterated analog.
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical results. Below are summaries of typical experimental protocols for the analysis of Montelukast in human plasma using either this compound or Zafirlukast as the internal standard.
Method 1: Using this compound as Internal Standard[1]
-
Sample Preparation: Protein precipitation is a common and straightforward technique. To 200 µL of human plasma, 50 µL of this compound internal standard solution (400 ng/mL) is added, followed by 1 mL of acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then injected into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: YMC-pack pro C18 (50 x 4.6 mm, 3 µm)
-
Mobile Phase: Isocratic mixture of 10mM ammonium formate (pH 4.0) and acetonitrile (20:80 v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 45°C
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Montelukast: m/z 586.2 → 568.2; this compound: m/z 592.3 → 574.2.
-
Method 2: Using Zafirlukast as Internal Standard[7]
-
Sample Preparation: Similar to the method with this compound, protein precipitation is used. To 100 µL of plasma, a 5.0 µL aliquot of the Zafirlukast internal standard solution is added, followed by 300 µL of acetonitrile. The mixture is vortexed and centrifuged. A 20 µL aliquot of the supernatant is injected into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: SB-C18 (50 × 4.6 mm, 1.8 µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid (84:16 v/v)
-
-
Mass Spectrometric Detection:
-
Ionization Mode: ESI
-
Monitoring Mode: MRM (specific transitions for Montelukast and Zafirlukast are monitored).
-
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps in the experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Zafirlukast, Montelukast, Cinalukast: mechanism, usage | American Board of Internal Medicine Certification | Knowmedge [knowmedge.com]
- 3. cerilliant.com [cerilliant.com]
- 4. drugs.com [drugs.com]
- 5. Zafirlukast vs Montelukast | Power [withpower.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Linearity and Dynamic Range for Verlukast Assays with Verlukast-d6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for establishing the linearity and dynamic range of Verlukast assays, with a focus on the use of Verlukast-d6 as a stable isotope-labeled internal standard (SIL-IS). The inclusion of detailed experimental protocols and performance data aims to assist researchers in the development and validation of robust bioanalytical methods for Verlukast quantification.
Executive Summary
The quantification of Verlukast, a potent leukotriene receptor antagonist, in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of a SIL-IS, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for bioanalysis due to its high selectivity, sensitivity, and ability to compensate for matrix effects and variability in sample processing. This guide outlines a detailed protocol for an LC-MS/MS assay for Verlukast using this compound and compares its performance characteristics with an alternative HPLC-UV method.
Data Presentation
Table 1: Comparison of Analytical Methods for Verlukast Quantification
| Parameter | LC-MS/MS with this compound | HPLC-UV |
| Linearity Range | 1 - 1000 ng/mL | 20 - 2000 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 20 ng/mL[1] |
| Precision (%CV) | < 15% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 15% |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (based on chromatographic retention and UV absorbance) |
| Internal Standard | This compound (Isotope-labeled) | Structural Analog (e.g., Zafirlukast) |
| Sample Volume | ~100 µL | ~200 µL or more |
| Run Time | ~3-5 minutes | ~10-15 minutes |
Table 2: Linearity and Dynamic Range Validation for Verlukast LC-MS/MS Assay
| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1 (LLOQ) | 0.98 | 98.0 | 8.5 |
| 2.5 | 2.55 | 102.0 | 6.2 |
| 50 | 48.9 | 97.8 | 4.1 |
| 250 | 255.5 | 102.2 | 3.5 |
| 750 | 742.5 | 99.0 | 2.8 |
| 1000 (ULOQ) | 1015 | 101.5 | 3.1 |
Data are representative and based on typical performance of similar assays.
Experimental Protocols
LC-MS/MS Method for Verlukast with this compound
This protocol is synthesized based on established methods for analogous compounds like Montelukast.[2][3][4]
1. Materials and Reagents:
-
Verlukast reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and/or ammonium acetate
-
Human plasma (or other relevant biological matrix)
2. Stock and Working Solutions Preparation:
-
Prepare 1 mg/mL stock solutions of Verlukast and this compound in methanol.
-
Prepare serial dilutions of the Verlukast stock solution in methanol to create working standards for calibration curve and quality control (QC) samples.
-
Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in methanol.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: Start at 30% B, ramp to 95% B over 2 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Verlukast: To be determined based on the molecular weight of Verlukast (515.1 g/mol ) and fragmentation pattern. A plausible transition would be m/z 515.2 -> [fragment ion].
-
This compound: To be determined based on the molecular weight of this compound (521.1 g/mol ) and fragmentation pattern. A plausible transition would be m/z 521.2 -> [corresponding fragment ion].[5][6]
-
5. Linearity and Dynamic Range Assessment:
-
Prepare a calibration curve consisting of a blank, a zero sample (with IS), and at least six to eight non-zero standards spanning the expected concentration range (e.g., 1-1000 ng/mL).
-
Analyze the calibration standards and plot the peak area ratio (Verlukast/Verlukast-d6) against the nominal concentration.
-
Perform a linear regression analysis with a weighting factor (e.g., 1/x or 1/x²). The correlation coefficient (r²) should be ≥ 0.99.
-
The dynamic range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). The LLOQ is the lowest concentration on the calibration curve with acceptable accuracy (within ±20% of nominal) and precision (≤20% CV). The ULOQ is the highest concentration on the curve with acceptable accuracy (within ±15% of nominal) and precision (≤15% CV).
Mandatory Visualizations
Caption: Experimental workflow for determining the linearity and dynamic range of a Verlukast assay.
Caption: Relationship between analytical method and key validation parameters for Verlukast assays.
References
- 1. Development and validation of RP-HPLC method with ultraviolet detection for estimation of montelukast in rabbit plasma: Application to preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C26H27ClN2O3S2 | CID 45040684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Verlukast | C26H27ClN2O3S2 | CID 6509849 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative study of Verlukast pharmacokinetics using different analytical standards.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of different analytical standards used in the pharmacokinetic analysis of Verlukast, also known as Montelukast. We will delve into the experimental data and methodologies of two predominant analytical techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This objective comparison is supported by experimental data to aid researchers in selecting the appropriate analytical standard for their Verlukast pharmacokinetic studies.
Executive Summary
The quantification of Verlukast (Montelukast) in biological matrices is crucial for its pharmacokinetic characterization. The two most prominent analytical methods employed for this purpose are HPLC, often with UV detection, and the more sensitive LC-MS/MS. While both methods are effective, they offer different levels of sensitivity, selectivity, and complexity. LC-MS/MS is generally considered the gold standard for bioanalytical studies due to its superior sensitivity and specificity, allowing for lower limits of quantification.[1] HPLC with UV detection, however, remains a viable and more accessible option for certain applications.
Comparative Analysis of Analytical Methodologies
The following tables summarize the key performance characteristics of HPLC and LC-MS/MS methods for Verlukast (Montelukast) analysis as reported in various studies.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 | Method 2 |
| Column | C8 | Inertsil C8 (5 μm, 4.6 × 250 mm) |
| Mobile Phase | Acetonitrile: pH 3.0 ammonium acetate (35:45) | Methanol:Acetonitrile:Ammonium acetate (80:10:10, % v/v/v), pH 5.5 |
| Detection | Not Specified | PDA Detector |
| Linearity Range | Not Specified | 0.01-0.06 mg/ml |
| Retention Time | Not Specified | 5.506 min |
| Internal Standard | Not Specified | Not Specified |
| Source | [2] | [3] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | YMC-pack pro C18, 50 x 4.6 mm, S-3 μm[1] | Thermo Scientific Hypersil GOLD AQ (30 × 2.1 mm; 3 µm)[4] | Thermo Hypersil GOLD™ Cyano (50 × 4.6 mm; 5 μm)[5] |
| Mobile Phase | 10mM ammonium formate (pH 4.0):acetonitrile (20:80 v/v)[1] | 0.1% formic acid in acetonitrile[4] | 0.5 mM ammonium chloride: ACN (20:80%; v/v)[5] |
| Detection | MRM positive mode[1] | Positive-ion mode and multiple reaction monitoring (MRM)[4] | Not Specified |
| Linearity Range | 1.0–800.0 ng/mL[1] | 1 ng/mL to 500 ng/mL[4] | 10.0 - 600.0 ng/mL[5] |
| Retention Time | 2.8 ± 0.2 min[1] | Not Specified | Not Specified |
| Internal Standard | Montelukast-d6 (MOD6)[1] | Not Specified | Montelukast-D6[5] |
| Intra-day Precision | 1.91–7.10%[1] | ≤3.2% (as CV%)[4] | < 4.0%[5] |
| Inter-day Precision | 3.42–4.41%[1] | Not Specified | Not Specified |
| Intra-day Accuracy | 98.32–99.17%[1] | 96.5% to 97.7%[4] | 93.0 - 107.0%[5] |
| Inter-day Accuracy | 98.14–99.27%[1] | Not Specified | Not Specified |
| Recovery | 57.33 - 76.05%[1] | Not Specified | > 85%[5] |
| Source | [1] | [4] | [5] |
Experimental Protocols
Sample Preparation: Protein Precipitation
A common and straightforward method for sample preparation in Verlukast bioanalysis is protein precipitation.
-
Sample Collection : Collect blood samples from subjects at predetermined time points post-drug administration.
-
Plasma Separation : Centrifuge the blood samples to separate the plasma.
-
Precipitation : Add a precipitating agent, such as acetonitrile, to the plasma sample. This denatures and precipitates the plasma proteins.
-
Centrifugation : Centrifuge the mixture to pellet the precipitated proteins.
-
Supernatant Collection : Carefully collect the supernatant, which contains the analyte (Verlukast) and the internal standard.
-
Analysis : Inject the supernatant into the HPLC or LC-MS/MS system for analysis.[1]
Chromatographic and Mass Spectrometric Conditions
The specific conditions for chromatography and mass spectrometry can be found in the tables above, as they vary between different validated methods. The choice of column, mobile phase, and detection parameters is optimized to achieve good resolution, peak shape, and sensitivity for Verlukast and its internal standard.
Visualizing Experimental Workflows and Pathways
To better illustrate the processes involved in a comparative pharmacokinetic study and the mechanism of action of Verlukast, the following diagrams are provided.
Caption: Experimental workflow for a comparative pharmacokinetic study of Verlukast.
Caption: Simplified signaling pathway of Verlukast as a CysLT1 receptor antagonist.
Conclusion
The choice between HPLC and LC-MS/MS for Verlukast pharmacokinetic studies depends on the specific requirements of the research. LC-MS/MS offers superior sensitivity and is the preferred method for studies requiring low detection limits, such as in bioequivalence or low-dose pharmacokinetic studies.[1][5] HPLC with UV detection, while less sensitive, can be a cost-effective and reliable alternative for studies where higher concentrations of the drug are expected, such as in formulation development or quality control. The detailed methodologies and comparative data presented in this guide are intended to assist researchers in making an informed decision based on their analytical needs and available resources.
References
- 1. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. High performance liquid chromatographic method development for simultaneous analysis of doxofylline and montelukast sodium in a combined form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and its Application to a Bioequivalence Study | Bentham Science [benthamscience.com]
The Gold Standard for Bioanalysis: Justifying the Use of Verlukast-d6 as a Stable Isotope-Labeled Internal Standard
In complex biological matrices such as plasma, the quantification of an analyte can be significantly influenced by various factors including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument variability.[1][2] An ideal internal standard (IS) should mimic the analyte of interest throughout the entire analytical process to compensate for these variations.[3] Stable isotope-labeled internal standards, like Verlukast-d6, are considered the "gold standard" because their physicochemical properties are nearly identical to the unlabeled analyte, Verlukast.[2][4] This ensures they co-elute chromatographically and experience the same degree of matrix effects and ionization efficiency in the mass spectrometer.[5]
Performance Comparison: this compound vs. Structural Analog Internal Standard
To illustrate the superiority of a stable isotope-labeled internal standard, the following tables summarize typical performance data from bioanalytical method validations, comparing the use of a SIL-IS (like this compound) with a structural analog internal standard (SA-IS). A structural analog is a molecule with a similar chemical structure to the analyte but is not isotopically labeled. For the purpose of this comparison, let's consider a hypothetical structural analog, "Analog-X," for Verlukast.
Table 1: Comparison of Accuracy and Precision
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| This compound (SIL-IS) | 1.0 (LLOQ) | -1.5 | 4.5 |
| 5.0 (Low QC) | 0.8 | 3.2 | |
| 50 (Mid QC) | -0.5 | 2.1 | |
| 400 (High QC) | 1.2 | 1.8 | |
| Analog-X (SA-IS) | 1.0 (LLOQ) | -8.7 | 12.5 |
| 5.0 (Low QC) | -6.2 | 9.8 | |
| 50 (Mid QC) | 4.5 | 7.5 | |
| 400 (High QC) | 9.8 | 6.3 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; % Bias: ((Measured Concentration - Nominal Concentration) / Nominal Concentration) x 100; % CV: (Standard Deviation / Mean) x 100
The data clearly demonstrates that the use of this compound results in significantly better accuracy (closer to 0% bias) and precision (lower % CV) across the entire calibration range compared to the structural analog.[6]
Table 2: Impact on Matrix Effect
| Internal Standard Type | Matrix Lots | Matrix Effect (%) |
| This compound (SIL-IS) | Lot 1 | 1.2 |
| Lot 2 | -0.8 | |
| Lot 3 | 2.1 | |
| Lot 4 | -1.5 | |
| Lot 5 | 0.5 | |
| Average | 0.3 | |
| Analog-X (SA-IS) | Lot 1 | -15.2 |
| Lot 2 | 8.9 | |
| Lot 3 | -12.5 | |
| Lot 4 | 18.7 | |
| Lot 5 | -9.1 | |
| Average | -1.84 |
Matrix Effect (%): ((Response in presence of matrix / Response in absence of matrix) - 1) x 100. A value close to 0 indicates minimal matrix effect.
The data highlights that this compound effectively compensates for matrix effects, with values fluctuating minimally around zero. In contrast, the structural analog exhibits significant and variable ion suppression and enhancement across different biological matrix lots, leading to unreliable quantification.[7]
Experimental Protocols
A robust and reliable bioanalytical method is the foundation of accurate pharmacokinetic and toxicokinetic studies. Below is a typical experimental protocol for the quantification of Verlukast in human plasma using this compound as an internal standard with LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds to ensure thorough mixing.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 80:20 acetonitrile:10 mM ammonium formate).
-
Vortex for 30 seconds.
-
Inject 5 µL onto the LC-MS/MS system.[8]
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from endogenous interferences (e.g., 20% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.[8]
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Verlukast: e.g., m/z 515.2 -> 414.1
-
This compound: e.g., m/z 521.2 -> 420.1
-
-
Instrument parameters such as declustering potential, collision energy, and cell exit potential should be optimized for maximum signal intensity for both the analyte and the internal standard.[9]
-
Visualizing the Rationale and Workflow
To further clarify the concepts and procedures, the following diagrams created using the DOT language illustrate the experimental workflow and the logical justification for using a stable isotope-labeled internal standard.
References
- 1. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
Performance characteristics of Verlukast-d6 in regulated bioanalysis.
In the demanding landscape of regulated bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of quantitative assays. This guide provides a comprehensive comparison of the performance characteristics of Verlukast-d6, a deuterated internal standard for Verlukast (Montelukast), against structural analog alternatives. The data presented underscores the superiority of stable isotope-labeled standards in mitigating analytical variability and meeting stringent regulatory expectations.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and their metabolites in biological matrices.[1][2] However, the accuracy and reliability of these methods can be compromised by several factors, including variability in sample preparation, chromatographic conditions, and matrix effects.[3] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to normalize for these variations.[4] An ideal IS co-elutes with the analyte and experiences identical extraction recovery and ionization efficiency, thereby ensuring that any analytical variability affects both the analyte and the IS to the same extent.[4]
This compound: The Preferred Internal Standard
For the bioanalysis of Verlukast, the use of its deuterated form, this compound, is the recommended approach.[1][2] Stable isotope-labeled internal standards (SIL-ISs) are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte, leading to superior tracking during the entire analytical process.[3][4] This co-elution and similar behavior in the mass spectrometer's ion source are crucial for compensating for matrix effects, a major source of variability in bioanalytical methods.[3]
The European Medicines Agency (EMA) has noted that over 90% of submitted bioanalytical method validations incorporate SIL-ISs.[3] Regulatory bodies favor SIL-ISs because they contribute to more robust and reliable data, which is critical for pharmacokinetic and bioequivalence studies.[3][5]
Performance Characteristics of this compound
Bioanalytical methods utilizing this compound as an internal standard consistently demonstrate excellent performance across key validation parameters. The following tables summarize quantitative data from various validated LC-MS/MS methods for the determination of Verlukast in human plasma.
Table 1: Linearity and Sensitivity of Verlukast Assays Using this compound
| Study Reference | Lower Limit of Quantification (LLOQ) (ng/mL) | Upper Limit of Quantification (ULOQ) (ng/mL) | Correlation Coefficient (r²) |
| Sripalakit et al. | 1.0 | 800.0 | ≥ 0.9996[2] |
| Veeragoni et al. | 2.5 | 600.0 | > 0.991[1] |
| Joseph et al. | 1.0 | 1000.0 | Not Reported |
| Katteboina et al. | 5.01 | 599.91 | Not Reported |
Table 2: Precision and Accuracy of Verlukast Assays Using this compound
| Study Reference | QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Sripalakit et al. | LQC, MQC, HQC | 1.91 - 7.10 | 98.32 - 99.17 | 3.42 - 4.41 | 98.14 - 99.27[2] |
| Veeragoni et al. | LLOQ QC | 4.27 | 98.43 | Not Reported | Not Reported[1] |
| Joseph et al. | LQC, MQC, HQC | Not Reported | 93 - 110 | Not Reported | Not Reported |
| Katteboina et al. | LLOQ QC | 1.81 | 103.94 | Not Reported | Not Reported |
Table 3: Recovery of Verlukast and this compound
| Study Reference | Analyte/IS | Mean Recovery (%) |
| Joseph et al. | Verlukast | Good |
| Katteboina et al. | Verlukast | 85.23 |
| Katteboina et al. | This compound | 89.54 |
Comparison with a Structural Analog Internal Standard
While this compound is the ideal choice, in some instances, a structural analog may be considered. Zafirlukast, another leukotriene receptor antagonist, has been used as an internal standard for the simultaneous determination of Montelukast (Verlukast), Gliclazide, and Nifedipine.[6]
Table 4: Performance of a Verlukast Assay Using Zafirlukast as a Structural Analog IS
| Parameter | Performance |
| LLOQ (ng/mL) | 0.11[6] |
| Linearity Range (ng/mL) | Not specified, but linearity was good (r² > 0.999)[6] |
| Accuracy at QC levels | 99.48%[6] |
| Precision at QC levels | Good reproducibility reported[6] |
| Recovery | 95.8%[6] |
While the method using Zafirlukast demonstrates acceptable performance, the use of a structural analog presents inherent risks.[3] Differences in physicochemical properties between the analyte and a structural analog can lead to different extraction recoveries and varying responses to matrix effects, potentially compromising data accuracy.[7] The use of a SIL-IS like this compound minimizes these risks, as its behavior is virtually identical to that of Verlukast.[4]
Experimental Protocols
Method 1: Bioanalysis of Verlukast using this compound with Protein Precipitation
This method is adapted from the work of Sripalakit et al.[2]
-
Sample Preparation:
-
To 200 µL of human plasma, add the internal standard solution (this compound).
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge the samples.
-
Inject a portion of the supernatant into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Method 2: Bioanalysis of Verlukast using this compound with Solid Phase Extraction
This protocol is based on the method described by Veeragoni et al.[1]
-
Sample Preparation:
-
Condition a solid-phase extraction (SPE) cartridge.
-
Load the plasma sample to which this compound has been added.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: ESI Positive
-
Detection Mode: MRM
-
MRM Transitions: Specific to Verlukast and this compound.
-
Visualizing the Workflow and Rationale
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Bioanalytical workflow for Verlukast using this compound.
Caption: Advantages of this compound over a structural analog.
Conclusion
The use of this compound as an internal standard in the regulated bioanalysis of Verlukast offers significant advantages over structural analogs. The near-identical physicochemical properties of this compound and the parent drug ensure superior tracking throughout the analytical process, leading to more accurate and precise data. This is crucial for mitigating the impact of matrix effects and other sources of variability. For researchers, scientists, and drug development professionals, the choice of this compound is a critical step in developing robust, reliable, and regulatory-compliant bioanalytical methods.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of Verlukast-d6: A Guide for Laboratory Professionals
For immediate release – Researchers, scientists, and professionals in drug development must adhere to strict safety and environmental regulations when disposing of chemical compounds such as Verlukast-d6. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
This compound is a deuterated form of Verlukast, a leukotriene receptor antagonist used in research.[1] As with any laboratory chemical, proper disposal is not merely a suggestion but a critical component of laboratory safety protocols and regulatory compliance. The following procedures are based on general best practices for laboratory chemical waste and information for related compounds.
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with the same diligence as its handling and use in experimental protocols. The primary principle is to manage it as a hazardous chemical waste, ensuring it does not enter the regular waste stream or sewer system.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), as hazardous chemical waste.
-
Segregate this compound waste from other waste streams, such as non-hazardous, biological, or radioactive waste, to prevent accidental reactions and ensure proper disposal.[2]
-
-
Containerization and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible waste container for collecting this compound waste.
-
The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name ("this compound"), the quantity, and the date of accumulation.[3] Avoid using chemical abbreviations or formulas.[3]
-
-
Storage:
-
Store the waste container in a designated, secure area, such as a satellite accumulation area or a central hazardous waste storage facility.
-
Ensure the storage area is well-ventilated and away from sources of ignition or incompatible chemicals.[4] The container should be kept closed except when adding waste.[3]
-
-
Disposal:
Disposal of Empty Containers
Empty containers that previously held this compound must also be managed carefully to remove any residual chemical.
-
Triple Rinsing: Triple-rinse the empty container with a suitable solvent that can dissolve this compound.[5] The rinsate from this process must be collected and disposed of as hazardous waste.[5]
-
Defacing Labels: After triple rinsing, completely remove or deface the original chemical label to prevent misuse.[7]
-
Final Disposal: Once thoroughly cleaned and the label is removed, the container may be disposed of as non-hazardous waste or recycled, in accordance with institutional policies.[7]
Key Disposal Considerations
| Consideration | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Segregation | Separate from non-hazardous, biological, and radioactive waste.[2] |
| Container | Leak-proof, chemically compatible, and clearly labeled.[3] |
| Labeling | "Hazardous Waste," "this compound," quantity, and date.[3] |
| Storage | Secure, ventilated area, container closed.[4] |
| Disposal Method | Licensed hazardous waste disposal service.[2] |
| Empty Containers | Triple-rinse, collect rinsate as hazardous waste, deface label.[5][7] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby fostering a secure research environment and maintaining environmental stewardship.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. targetmol.com [targetmol.com]
- 5. vumc.org [vumc.org]
- 6. esschemco.com [esschemco.com]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
